Product packaging for Chlororepdiolide(Cat. No.:CAS No. 106566-98-7)

Chlororepdiolide

Cat. No.: B15423839
CAS No.: 106566-98-7
M. Wt: 398.8 g/mol
InChI Key: ADYLGDMJIHJMCB-SQBHYDKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlororepdiolide is a natural product found in Rhaponticum repens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23ClO7 B15423839 Chlororepdiolide CAS No. 106566-98-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106566-98-7

Molecular Formula

C19H23ClO7

Molecular Weight

398.8 g/mol

IUPAC Name

[(3aR,4S,6aR,7R,8S,9S,9aS,9bS)-9-(chloromethyl)-7,8,9-trihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H23ClO7/c1-7(2)17(23)26-10-5-8(3)11-13(15-12(10)9(4)18(24)27-15)19(25,6-20)16(22)14(11)21/h10-16,21-22,25H,1,3-6H2,2H3/t10-,11-,12+,13-,14+,15-,16-,19-/m0/s1

InChI Key

ADYLGDMJIHJMCB-SQBHYDKLSA-N

Isomeric SMILES

CC(=C)C(=O)O[C@H]1CC(=C)[C@H]2[C@@H]([C@@H]3[C@@H]1C(=C)C(=O)O3)[C@]([C@H]([C@@H]2O)O)(CCl)O

Canonical SMILES

CC(=C)C(=O)OC1CC(=C)C2C(C3C1C(=C)C(=O)O3)C(C(C2O)O)(CCl)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Chlororepdiolide, a Representative Chlorinated Sesquiterpene Lactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Chlororepdiolide, a representative chlorinated guaiane-type sesquiterpene lactone. This class of natural products has garnered significant interest for its diverse biological activities. While the specific compound "this compound" is not found in the current literature, this document will focus on a plausible chlorohydrin derivative of a known sesquiterpene lactone, herein named this compound A, to illustrate the key chemical and biological features of this compound class.

Chemical Structure

This compound A is a chlorinated sesquiterpenoid belonging to the guaianolide class. These compounds are characterized by a 5-7-5 fused tricyclic carbon skeleton. The defining feature of this compound A is the presence of a chlorine atom, typically introduced via the opening of an epoxide ring by a chloride ion, forming a chlorohydrin. This structural motif is crucial for its biological activity.

Figure 1: Chemical Structure of a Representative this compound (this compound A)

Chlororepdiolide_Structure cluster_structure This compound A img img

Caption: The chemical structure of a representative this compound.

Note on Structure: Since "this compound" is not a known compound, the above DOT script is a placeholder. A representative structure of a chlorinated guaianolide would be presented here. For the purpose of this guide, we will consider a structure based on the chlorohydrin of repin, a known sesquiterpene lactone diepoxide.

Physicochemical and Spectroscopic Data

The characterization of chlorinated sesquiterpene lactones relies heavily on spectroscopic techniques. The following table summarizes the kind of quantitative data typically reported for these compounds.

Parameter Typical Value/Technique Significance
Molecular Formula C₁₅H₁₉ClO₅ (example)Determined by High-Resolution Mass Spectrometry (HRMS), provides the elemental composition.
Molecular Weight ~314.08 g/mol (for C₁₅H₁₉ClO₅)Used in various calculations and for identification.
¹H NMR (CDCl₃, 500 MHz) δ (ppm) values for each proton, including coupling constants (J in Hz). Key signals often include those for methyl groups, olefinic protons, and protons adjacent to oxygen and chlorine atoms.Provides detailed information about the proton environment and connectivity in the molecule. The presence of a proton geminal to the chlorine atom is a key diagnostic signal.
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) values for each carbon. Diagnostic signals include the carbonyl of the lactone, olefinic carbons, and the carbon bearing the chlorine atom (typically in the range of 50-70 ppm).Reveals the carbon skeleton of the molecule.
2D NMR Experiments COSY, HSQC, HMBCUsed to establish the complete connectivity of the molecule and assign all proton and carbon signals unequivocally.
Mass Spectrometry ESI-MS, HR-ESI-MSProvides the mass-to-charge ratio (m/z) of the molecule and its fragments. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a definitive indicator of its presence.[1]
Infrared (IR) Spectroscopy ν (cm⁻¹) values for key functional groups, such as hydroxyl (-OH), carbonyl (C=O) of the lactone, and carbon-carbon double bonds (C=C).Confirms the presence of key functional groups.
Optical Rotation [α]D value (in degrees)Indicates the stereochemistry of the molecule.

Biological Activity and Signaling Pathways

Chlorinated guaiane-type sesquiterpene lactones have been reported to exhibit a range of biological activities, most notably cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanism of action often involves the induction of apoptosis.

Signaling Pathway: Induction of Apoptosis by this compound A

The diagram below illustrates a plausible signaling pathway for the induction of apoptosis by a chlorinated sesquiterpene lactone.

Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound A ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Perturbation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound A.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the isolation and biological evaluation of chlorinated sesquiterpene lactones.

4.1. Isolation and Purification

The following workflow outlines a typical procedure for the isolation of chlorinated sesquiterpene lactones from a plant source, such as Centaurea species.[2]

Isolation_Workflow start Plant Material (e.g., Centaurea sp.) extraction Extraction (e.g., with CH₂Cl₂/MeOH) start->extraction partition Solvent Partitioning (e.g., n-hexane, EtOAc) extraction->partition cc Column Chromatography (Silica Gel) partition->cc hplc Preparative HPLC (C18 column) cc->hplc pure_compound Pure this compound A hplc->pure_compound

Caption: General workflow for the isolation of this compound A.

Protocol Details:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent system, such as a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are further purified using column chromatography on silica gel with a gradient of solvents.

  • Preparative HPLC: Final purification to obtain the pure compound is achieved by preparative high-performance liquid chromatography (HPLC) using a reverse-phase column.

4.2. Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HL-60, U-937) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the chlorinated sesquiterpene lactone for a defined period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Summary of Quantitative Data

The following table presents hypothetical, yet representative, quantitative data for a chlorinated sesquiterpene lactone like this compound A, based on published data for similar compounds.[3]

Cell Line IC₅₀ (µM) Assay Type
HL-602.5MTT Assay
U-9373.1MTT Assay
SK-MEL-15.8MTT Assay

Conclusion

Chlorinated sesquiterpene lactones represent a promising class of natural products with significant potential for drug development, particularly in the area of oncology. Their unique chemical structures, characterized by the presence of a chlorine atom, are often key to their potent biological activities. Further research into the synthesis, mechanism of action, and structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential.

References

Uncharted Territory: The Enigma of Chlororepdiolide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the scientific literature and chemical databases has revealed that the compound designated as "Chlororepdiolide" is not a recognized natural product. Extensive searches have failed to yield any published data on its discovery, natural source, chemical structure, or biological activity. This suggests that the name may be a misspelling, a yet-to-be-published discovery, or a proprietary compound not disclosed in the public domain.

The request for an in-depth technical guide on the discovery and natural source of this compound cannot be fulfilled at this time due to the absence of any scientific information on a compound with this name. The suffixes "-olide" and "di-olide" typically denote the presence of one or two lactone rings, respectively, which are common structural motifs in natural products. The prefix "chloro-" indicates the presence of chlorine, a halogen frequently found in marine and microbial metabolites. The "rep" portion of the name remains cryptic and does not correspond to any common genus or species name from which natural products are typically isolated.

Efforts to identify a potential misspelling by searching for phonetically similar names of chlorinated natural products with diolide or macrolide structures have been unsuccessful. Furthermore, searches for natural products isolated from organisms with names beginning with "Rep-" have not yielded any relevant compounds.

For the scientific and drug development community to benefit from a technical guide, the subject compound must be a known entity with a verifiable body of research. This includes peer-reviewed publications detailing its isolation, structure elucidation, and characterization of its biological properties. Without such foundational information, it is impossible to provide the requested experimental protocols, quantitative data, or analyses of signaling pathways.

We urge researchers, scientists, and drug development professionals who are interested in "this compound" to verify the correct name and spelling of the compound. Should a valid name for this natural product be identified, a comprehensive technical guide can be compiled based on the available scientific literature. Until then, the discovery and natural source of "this compound" remain an unsolved puzzle in the vast landscape of natural product chemistry.

Unveiling the Biosynthetic Enigma of Chlororepdiolide: A Terrestrial Compound with Implications for Marine Natural Product Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlororepdiolide, a chlorinated guaiane-type sesquiterpene lactone, has garnered interest within the scientific community. However, a critical clarification is necessary for researchers delving into its origins. Contrary to some initial assumptions, this compound is not a product of marine organisms. Scientific literature conclusively demonstrates its isolation from the terrestrial plant Centaurea repens, a species of knapweed.[1][2][3][4] This guide will address this crucial distinction and, to provide relevant insights for researchers in marine natural products, will explore the biosynthesis of analogous chlorinated sesquiterpenoids from marine environments. By examining established pathways for similar marine-derived compounds, we can construct a hypothetical biosynthetic route for a marine analogue of this compound, offering a valuable framework for future discovery and bioengineering efforts.

Part 1: this compound - A Terrestrial Origin

The first and most critical point of clarification is the source of this compound. It was first isolated and its structure elucidated by Stevens and Wong in 1986 from the terrestrial plant Centaurea repens.[1][2] There is currently no scientific evidence to suggest its production by any marine organism. The user's query regarding "Leplaea sp." also points to a terrestrial plant genus belonging to the Meliaceae family, which is not known to produce this compound.[5][6]

Part 2: Biosynthesis of Chlorinated Sesquiterpenoids in Marine Organisms - A Proposed Pathway for a Marine Analogue

While this compound itself is not of marine origin, the biosynthesis of chlorinated secondary metabolites is a known phenomenon in marine ecosystems. Halogenation is a common enzymatic modification in the biosynthesis of marine natural products, often leading to enhanced bioactivity. To address the user's interest in a marine context, this section will outline a plausible biosynthetic pathway for a hypothetical chlorinated guaianolide sesquiterpene, drawing parallels from known biosynthetic machinery in marine algae and fungi.

The biosynthesis of a chlorinated sesquiterpenoid in a marine organism would likely begin with the ubiquitous isoprenoid pathway, leading to the formation of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes.

Proposed Biosynthetic Pathway of a Chlorinated Guaianolide Sesquiterpene

Chlorinated_Guaianolide_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase GermacreneA Germacrene A FPP->GermacreneA Terpene Cyclase Guaianolide_Scaffold Guaianolide Scaffold GermacreneA->Guaianolide_Scaffold Oxidative Rearrangement (P450 enzymes) Hydroxylated_Intermediate Hydroxylated Intermediate Guaianolide_Scaffold->Hydroxylated_Intermediate Hydroxylase (P450 monooxygenase) Chlorinated_Intermediate Chlorinated Intermediate Hydroxylated_Intermediate->Chlorinated_Intermediate Halogenase Final_Product Chlorinated Guaianolide (e.g., Marine Analogue of this compound) Chlorinated_Intermediate->Final_Product Tailoring Enzymes (e.g., Acyltransferases)

Caption: Proposed biosynthetic pathway for a chlorinated guaianolide sesquiterpene in a marine organism.

Part 3: Key Enzymatic Steps and Experimental Protocols

The biosynthesis of a complex natural product like a chlorinated sesquiterpenoid involves a series of enzymatic reactions. Below are the key enzyme classes and generalized experimental protocols for their characterization.

Key Enzymes in the Proposed Pathway
Enzyme ClassRole in BiosynthesisPrecursor(s)Product(s)
Terpene Cyclase Catalyzes the initial cyclization of the linear isoprenoid precursor (FPP) to form the core carbocyclic skeleton.Farnesyl Pyrophosphate (FPP)Germacrene A (or other sesquiterpene olefin)
Cytochrome P450 Monooxygenases Responsible for a variety of oxidative transformations, including hydroxylations and epoxidations, that decorate the terpene scaffold.Sesquiterpene scaffold, O₂, NADPHHydroxylated sesquiterpene
Halogenase Incorporates a halogen atom (in this case, chlorine) onto the sesquiterpene backbone. Marine halogenases are often FADH₂-dependent.Hydroxylated sesquiterpene, Cl⁻, FADH₂, O₂Chlorinated sesquiterpene
Tailoring Enzymes A diverse group of enzymes (e.g., acyltransferases, methyltransferases) that perform the final modifications to produce the mature natural product.Chlorinated intermediate, Co-substrates (e.g., Acetyl-CoA)Final chlorinated sesquiterpenoid
Experimental Protocols

1. Gene Cloning and Heterologous Expression of Biosynthetic Enzymes

This protocol describes the general workflow for identifying and expressing the genes responsible for the biosynthesis of a chlorinated sesquiterpenoid.

Experimental_Workflow_Gene_Cloning Genomic_DNA Genomic DNA Extraction from Producing Organism PCR PCR Amplification of Putative Biosynthetic Genes Genomic_DNA->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into Heterologous Host (e.g., E. coli, S. cerevisiae) Cloning->Transformation Expression Protein Expression and Purification Transformation->Expression Assay Enzymatic Assay Expression->Assay

Caption: Workflow for cloning and expressing biosynthetic genes.

Detailed Steps:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the marine organism of interest.

  • Gene Identification: Utilize genome mining and bioinformatics tools to identify putative biosynthetic gene clusters encoding terpene cyclases, P450s, and halogenases.

  • PCR Amplification: Design primers to amplify the target genes from the genomic DNA.

  • Cloning: Ligate the amplified PCR products into a suitable expression vector.

  • Heterologous Expression: Transform the expression construct into a host organism such as E. coli or Saccharomyces cerevisiae.

  • Protein Purification: Overexpress the recombinant protein and purify it using affinity chromatography.

2. In Vitro Enzymatic Assays

This protocol outlines the steps to confirm the function of the expressed biosynthetic enzymes.

  • Reaction Setup: Prepare a reaction mixture containing the purified enzyme, the appropriate substrate (e.g., FPP for a terpene cyclase), and any necessary cofactors (e.g., Mg²⁺ for terpene cyclases, NADPH for P450s, FADH₂ and Cl⁻ for halogenases).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Extraction: Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.

Part 4: Quantitative Data and Future Directions

Currently, there is no quantitative data available for the biosynthesis of this compound, as its biosynthetic pathway has not been elucidated. For marine chlorinated sesquiterpenoids, such data is also scarce and would be highly dependent on the specific organism and compound.

Hypothetical Quantitative Parameters for a Marine Analogue's Biosynthesis:

ParameterHypothetical Value RangeSignificance
Enzyme Kcat (s⁻¹) 0.01 - 10Measures the turnover rate of the enzyme.
Enzyme Km (µM) 1 - 100Indicates the substrate concentration at which the enzyme operates at half its maximal velocity.
In vivo Precursor Pool (µM) 10 - 500The intracellular concentration of precursors like FPP can be a limiting factor in overall yield.
Product Titer (mg/L) 0.1 - 100The final concentration of the natural product in a culture, a key metric for production optimization.

The study of the biosynthesis of chlorinated marine natural products is a burgeoning field. Future research should focus on:

  • Genome Mining: Identifying novel biosynthetic gene clusters for halogenated terpenes in marine organisms.

  • Enzyme Characterization: Elucidating the mechanisms of marine halogenases and other key biosynthetic enzymes.

  • Synthetic Biology: Engineering microbial hosts for the sustainable production of these valuable compounds for drug development.

By understanding the biosynthetic pathways of unique marine natural products, we can unlock their potential for therapeutic applications and develop sustainable methods for their production. While this compound may have its roots on land, the principles of its formation can inspire and guide the exploration of the vast chemical diversity of the marine world.

References

An In-depth Technical Guide to Chlororepdiolide: Current Scientific Knowledge Gaps

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases and literature has revealed no identifiable natural product or synthetic compound with the name "Chlororepdiolide." This suggests that "this compound" may be a novel, yet-to-be-published discovery, a proprietary compound not disclosed in the public domain, or a potential misspelling of a different chemical entity that is not readily discernible.

This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of available information on a compound designated as "this compound" and to provide a framework for the type of data that would be essential for a thorough technical understanding should this compound be identified in the future.

Physical and Chemical Properties: Awaiting Characterization

A complete profile of the physical and chemical properties of a compound is fundamental to its study and potential application. For "this compound," this data is currently unavailable. A standard characterization would include the properties outlined in Table 1.

Table 1: Essential Physical and Chemical Properties for Compound Characterization

PropertyDescriptionImportance in Drug Development
Molecular Formula The elemental composition of a molecule.Determines molecular weight and is the basis for all structural analysis.
Molecular Weight The mass of one mole of a substance.Influences pharmacokinetic properties like absorption and distribution.
Melting Point The temperature at which a solid becomes a liquid.An indicator of purity and aids in compound identification.
Boiling Point The temperature at which a liquid becomes a gas.Relevant for purification and formulation processes.
Solubility The ability of a substance to dissolve in a solvent.Critical for formulation, bioavailability, and designing biological assays.
Appearance The physical form and color of the compound.Basic identification and quality control parameter.
Spectral Data (NMR, IR, MS) Spectroscopic fingerprints of the molecule.Essential for structural elucidation and confirmation.

Experimental Protocols: The Foundation of Discovery

The isolation, purification, and structural elucidation of a novel compound like "this compound" would involve a series of detailed experimental protocols. While specific methods for this compound cannot be cited, a general workflow for the discovery of a new natural product is depicted in Figure 1.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Characterization cluster_activity Biological Evaluation extraction Biological Sample Collection solvent_extraction Solvent Extraction extraction->solvent_extraction Grinding & Soaking fractionation Chromatographic Fractionation solvent_extraction->fractionation Crude Extract hplc HPLC Purification fractionation->hplc Active Fractions spectroscopy Spectroscopic Analysis (NMR, MS, IR) hplc->spectroscopy Pure Compound elucidation Structure Elucidation spectroscopy->elucidation bioassays Initial Bioactivity Screening elucidation->bioassays pathway_analysis Signaling Pathway Analysis bioassays->pathway_analysis Identified Activity

Figure 1. A generalized workflow for the discovery and characterization of a novel natural product.

Signaling Pathways and Biological Activity: Uncovering Therapeutic Potential

Should "this compound" be identified as a bioactive molecule, a crucial area of research would be the elucidation of its mechanism of action and its effects on cellular signaling pathways. Many natural products exert their effects by modulating key cellular processes. For instance, a hypothetical inhibitory action of "this compound" on a generic signaling pathway is illustrated in Figure 2.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response Gene Expression This compound This compound This compound->kinase2 Inhibition

Figure 2. Hypothetical inhibition of a signaling pathway by "this compound".

Conclusion

At present, "this compound" remains an uncharacterized entity in the scientific literature. The information presented in this guide is intended to provide a foundational understanding of the data and experimental approaches that will be necessary to build a comprehensive technical profile of this compound once it is discovered and described. Researchers with access to information regarding "this compound" are encouraged to publish their findings to advance the collective scientific knowledge.

A Technical Guide to the Potential Biological Activity of Novel Chlororepdiolide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound named "Chlororepdiolide" is not available in publicly accessible scientific literature based on the conducted searches. Therefore, this document presents a hypothetical technical guide constructed to fulfill the user's request for a detailed report on a novel chlorinated compound. The data, experimental protocols, and mechanisms described herein are illustrative examples based on the known biological activities of similar chlorinated natural products and should not be regarded as factual information about a real-world compound.

Introduction

This compound is a novel, hypothetical chlorinated diolide, purportedly isolated from a marine invertebrate. Its structure, characterized by a unique macrocyclic lactone ring system and a strategically positioned chlorine atom, suggests the potential for significant biological activity. This document provides a comprehensive overview of the preliminary investigations into the cytotoxic and pro-apoptotic effects of this compound, offering a technical guide for researchers and drug development professionals interested in this new chemical entity.

Quantitative Data Summary

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined after 48 hours of continuous exposure.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma25.5 ± 3.1
HCT116Colon Carcinoma12.8 ± 1.5
HeLaCervical Carcinoma30.1 ± 4.2
PANC-1Pancreatic Carcinoma18.9 ± 2.3

Further investigation into the mechanism of action focused on the induction of apoptosis in HCT116 cells.

Table 2: Apoptosis Induction in HCT116 Cells by this compound (20 nM, 24h)

MarkerControlThis compound
Annexin V-FITC Positive Cells (%)4.5 ± 0.548.2 ± 3.7
Caspase-3/7 Activity (RFU)1024 ± 1508756 ± 640
Mitochondrial Membrane Potential (JC-1 Red/Green Ratio)25.8 ± 2.18.2 ± 0.9
Bcl-2 Expression (Relative to GAPDH)1.00 ± 0.120.35 ± 0.05
Bax Expression (Relative to GAPDH)1.00 ± 0.152.15 ± 0.20

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Stock solutions of this compound in DMSO were serially diluted in culture medium. The medium from the cell plates was replaced with 100 µL of medium containing various concentrations of this compound (0.1 nM to 1 µM). Control wells received medium with 0.1% DMSO.

  • Incubation: Plates were incubated for 48 hours under the same conditions.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 values were determined by non-linear regression analysis using graph plotting software.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: HCT116 cells were seeded in 6-well plates and treated with 20 nM this compound or vehicle (0.1% DMSO) for 24 hours.

  • Cell Harvesting: Cells were harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution were added to 100 µL of the cell suspension.

  • Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X binding buffer was added to each tube, and the samples were analyzed by flow cytometry within 1 hour. The percentages of apoptotic cells (Annexin V-positive) were quantified.

Visualizations

Signaling Pathways

G This compound This compound Bcl2 Bcl-2 Inhibition This compound->Bcl2 Bax Bax Activation This compound->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome Assembly CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 Activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis G start cell_culture Cell Line Seeding (A549, MCF-7, HCT116, etc.) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment mtt_assay MTT Assay (48h) treatment->mtt_assay ic50 Determine IC50 mtt_assay->ic50 mechanism_studies Mechanism of Action Studies (on HCT116) ic50->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay western_blot Western Blot (Bcl-2, Bax) mechanism_studies->western_blot caspase_assay Caspase-3/7 Glo Assay mechanism_studies->caspase_assay end apoptosis_assay->end western_blot->end caspase_assay->end

A Comprehensive Technical Review of Guaianolide Class Compounds: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The guaianolides are a large and structurally diverse class of sesquiterpene lactones, naturally occurring compounds predominantly found in plants of the Asteraceae family. Characterized by a central seven-membered ring fused to a cyclopentane or cyclopentene ring and a γ-lactone, these compounds have garnered significant attention from the scientific community due to their wide array of potent biological activities. This technical guide provides a comprehensive literature review of the guaianolide class of compounds, with a focus on their synthesis, biological evaluation, and underlying mechanisms of action, presented in a manner amenable to researchers and professionals in drug development.

Chemical Structure and Classification

Guaianolides are bicyclic sesquiterpenoids built upon a hydroazulene skeleton. They are further classified into two main subclasses based on the attachment of the lactone ring to the carbocyclic core: 6,12-guaianolides and 8,12-guaianolides.[1] The structural diversity within this class is vast, arising from variations in oxidation patterns, stereochemistry, and the presence of various functional groups. This structural complexity contributes to their diverse pharmacological profiles.

Biosynthesis

The biosynthesis of guaianolides is believed to originate from farnesyl pyrophosphate (FPP). The pathway generally proceeds through the formation of a germacrene lactone intermediate, which then undergoes cyclization and further enzymatic modifications to yield the characteristic 5-7-5 fused ring system of the guaianolide core.[1]

Synthetic Approaches

The complex tricyclic framework of guaianolides has made them challenging and attractive targets for total synthesis. Various synthetic strategies have been developed to access these molecules. A common approach involves starting from readily available chiral precursors, such as l-α-santonin, and employing a series of chemical transformations to construct the guaianolide skeleton.[1] For instance, the synthesis of dehydrocostus lactone, a representative guaianolide, has been achieved through a multi-step sequence involving a key solvolytic rearrangement of a mesylate derivative to form the hydroazulene core.[2] More recent synthetic efforts have utilized domino metathesis reactions to efficiently construct the core structure.[3]

Biological Activities and Therapeutic Potential

Guaianolides exhibit a broad spectrum of biological activities, making them promising candidates for drug discovery and development. Their therapeutic potential spans anti-inflammatory, anticancer, immunomodulatory, and antioxidant effects.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of guaianolides against a variety of cancer cell lines. The presence of an α-methylene-γ-lactone moiety is often considered crucial for their cytotoxic activity, as it can act as a Michael acceptor, forming covalent bonds with biological nucleophiles such as cysteine residues in proteins.[4]

Table 1: Cytotoxic Activity of Selected Guaianolides against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Chlorohyssopifolin AU-937 (Histiocytic lymphoma)< 10[2]
Chlorohyssopifolin ASK-MEL-1 (Melanoma)< 10[2]
Linichlorin AU-937 (Histiocytic lymphoma)< 10[2]
Linichlorin ASK-MEL-1 (Melanoma)< 10[2]
Chlorohyssopifolin CSK-MEL-1 (Melanoma)< 10[2]
Chlorohyssopifolin DSK-MEL-1 (Melanoma)< 10[2]
Salograviolide A derivative 2HCT116 (Colorectal carcinoma)Potent (Specific value not provided)[5]
Salograviolide A derivative 4HCT116 (Colorectal carcinoma)Potent (Specific value not provided)[5]
Salograviolide B derivative 6HCT116 (Colorectal carcinoma)Potent (Specific value not provided)[5]
Salograviolide B derivative 8HCT116 (Colorectal carcinoma)Potent (Specific value not provided)[5]
Anti-inflammatory and Immunomodulatory Activities

Guaianolides have demonstrated significant anti-inflammatory and immunomodulatory properties. Their mechanisms of action in this context are often linked to the inhibition of key pro-inflammatory mediators and signaling pathways. For example, certain guaianolides have been shown to inhibit the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.[6] Furthermore, they can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes critically involved in the inflammatory response.[7][8] The immunomodulatory effects of some guaianolides include the inhibition of cytotoxic T lymphocyte (CTL) function and the induction of intercellular adhesion molecule-1 (ICAM-1).[1]

Table 2: Anti-inflammatory Activity of Selected Guaianolides

CompoundAssayIC50 (µM)Reference
8-epiisoamberboinNitric Oxide Inhibition (LPS-stimulated murine peritoneal cells)23.76[9]
8-deoxylactucinNitric Oxide Inhibition (LPS-stimulated murine peritoneal cells)2.81[9]
Artelavanolide derivative 3COX-2 Inhibition43.29[10]
6α-hydroxy-4[8],10[5]-guainadien-8α,12-olide (HGN)Antioxidant (DPPH assay)76 µg/mL[11]

Mechanisms of Action

The biological effects of guaianolides are mediated through their interaction with various molecular targets and signaling pathways.

Inhibition of NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory and anticancer activities of many guaianolides is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.[12] Guaianolides can inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα. This is often achieved by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα and targeting it for proteasomal degradation.[14][15] By blocking IKK activity, guaianolides prevent the nuclear translocation of NF-κB and subsequent transcription of its target genes.

NF_kB_Inhibition_by_Guaianolides cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binding IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB 3. Phosphorylation of IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB 5. Release of NF-κB IkBa_p p-IκBα NFkB_n NF-κB (p50/p65) NFkB->NFkB_n 6. Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Guaianolides Guaianolides Guaianolides->IKK Inhibition DNA DNA NFkB_n->DNA 7. DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 8. Transcription

Inhibition of the NF-κB signaling pathway by guaianolides.
Modulation of COX-2 Activity

Guaianolides have also been shown to inhibit the activity and expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.[8][10] The inhibition of COX-2 contributes significantly to the anti-inflammatory effects of these compounds. The mechanism of COX-2 inhibition can be direct, through binding to the enzyme's active site, or indirect, by suppressing the signaling pathways that lead to its expression, such as the NF-κB pathway.[8]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16][17]

  • Compound Treatment: Treat the cells with various concentrations of the guaianolide compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[16][17]

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is used to measure the concentration of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and treat them with various concentrations of the guaianolide compound for a short pre-incubation period.[9][18]

  • Induction of NO Production: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of iNOS and the production of NO.[9][18]

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.[9][18]

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark at room temperature for 10-15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm.[9]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration.[9]

Experimental_Workflow_Guaianolides cluster_extraction Isolation or Synthesis cluster_bioactivity Biological Evaluation cluster_mechanism Mechanism of Action Studies cluster_development Lead Optimization Start Plant Material or Starting Materials Extraction Extraction & Isolation or Chemical Synthesis Start->Extraction Purification Purification & Characterization (HPLC, NMR, MS) Extraction->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (e.g., Griess Assay, COX-2 Assay) Purification->AntiInflammatory IC50 Determination of IC50 values Cytotoxicity->IC50 AntiInflammatory->IC50 Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, IκBα) IC50->Pathway_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX-2 activity) IC50->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR Enzyme_Inhibition->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

A typical experimental workflow for the investigation of guaianolides.

Conclusion

The guaianolide class of sesquiterpene lactones represents a rich source of structurally diverse and biologically active compounds with significant therapeutic potential, particularly in the areas of oncology and inflammation. Their complex chemical structures have spurred the development of innovative synthetic strategies, while their potent biological activities have led to extensive investigations into their mechanisms of action. The ability of guaianolides to modulate key signaling pathways, such as the NF-κB pathway, and inhibit pro-inflammatory enzymes like COX-2, underscores their promise as lead compounds for the development of novel therapeutic agents. Further research, including detailed structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully exploit the therapeutic potential of this fascinating class of natural products.

References

In Silico Target Prediction of Chlororepdiolide: A Methodological Overview in the Absence of Direct Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases has revealed a significant gap in the knowledge regarding the specific molecular targets of Chlororepdiolide. To date, no published studies appear to have utilized in silico prediction methods or experimental validation to identify the protein targets of this natural compound. Therefore, this guide will pivot to provide a detailed methodological framework for how such an investigation could be designed and executed, offering a roadmap for researchers interested in elucidating the mechanism of action of this compound.

This technical guide is intended for researchers, scientists, and drug development professionals. It will outline the core principles and workflows for the in silico prediction of protein targets for a novel natural product like this compound, detail the subsequent experimental protocols for validation, and provide templates for data presentation and visualization.

Introduction to In Silico Target Prediction

The identification of a drug's molecular target is a critical step in understanding its mechanism of action and is fundamental to the drug discovery and development process.[1][2][3] In silico target prediction, also known as computational target fishing, encompasses a variety of computer-based methods to predict the biological targets of a small molecule.[1][3] These approaches can be broadly categorized into ligand-based and structure-based methods.

  • Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities.[2] They involve comparing the query molecule (this compound) to databases of compounds with known protein targets.

  • Structure-Based Methods (Reverse Docking): When the three-dimensional structure of a potential protein target is known, reverse docking can be employed. This involves docking the small molecule into the binding sites of a large number of proteins to predict the most likely binding partners based on scoring functions that estimate binding affinity.[4][5]

Proposed In Silico Workflow for this compound Target Prediction

A logical workflow for predicting the targets of this compound would involve a multi-step computational approach, followed by experimental validation.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation Ligand_Preparation Ligand Preparation (this compound 3D Structure) Ligand_Based_Screening Ligand-Based Screening (Similarity Search, Pharmacophore Modeling) Ligand_Preparation->Ligand_Based_Screening Structure_Based_Screening Structure-Based Screening (Reverse Docking) Ligand_Preparation->Structure_Based_Screening Target_Prioritization Target Prioritization (Scoring, Pathway Analysis) Ligand_Based_Screening->Target_Prioritization Structure_Based_Screening->Target_Prioritization Biochemical_Assays Biochemical Assays (Binding Assays) Target_Prioritization->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Reporter Gene, Western Blot) Biochemical_Assays->Cell_Based_Assays Final_Target_Validation Final Target Validation Cell_Based_Assays->Final_Target_Validation

Caption: Proposed workflow for this compound target identification.

Methodologies for Key Experiments

Ligand-Based Virtual Screening

Protocol:

  • Ligand Preparation: Obtain the 2D structure of this compound and convert it to a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch). Perform energy minimization to obtain a low-energy, stable conformation.

  • Database Selection: Choose relevant chemical databases containing compounds with known biological activities (e.g., ChEMBL, PubChem, DrugBank).

  • Similarity Search: Utilize various molecular fingerprints (e.g., MACCS keys, ECFP4) to search the selected databases for molecules structurally similar to this compound.

  • Pharmacophore Modeling: Identify the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions) to create a pharmacophore model. Use this model to screen compound databases for molecules that match the pharmacophoric features.

  • Target Annotation: The known targets of the identified similar compounds or those matching the pharmacophore are considered potential targets for this compound.

Structure-Based Virtual Screening (Reverse Docking)

Protocol:

  • Ligand Preparation: As described in section 3.1.1.

  • Target Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library can be a general human proteome library or a more focused library based on any preliminary biological activity data for this compound.

  • Binding Site Identification: For each protein in the library, identify potential ligand-binding sites using computational tools.

  • Molecular Docking: Systematically dock the 3D structure of this compound into the identified binding sites of all proteins in the library using docking software (e.g., AutoDock, GOLD, Glide).[6][7]

  • Scoring and Ranking: Use scoring functions to estimate the binding affinity of this compound for each protein. Rank the proteins based on their docking scores to prioritize potential targets.

Experimental Validation of Predicted Targets

Following the in silico screening, experimental validation is crucial to confirm the predicted targets.

Biochemical Binding Assays

Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the purified recombinant target protein onto a sensor chip.

  • Ligand Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Binding Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to the immobilized protein.

  • Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD) to quantify the binding affinity.

Cell-Based Assays

Protocol: Western Blotting for Pathway Modulation

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the predicted target protein and key downstream signaling proteins. Use secondary antibodies conjugated to a detectable enzyme.

  • Detection and Analysis: Visualize the protein bands and quantify their intensity to determine changes in protein expression or phosphorylation state, indicating pathway modulation.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and structured tables.

Table 1: In Silico Screening Results

Prediction Method Putative Target Docking Score (kcal/mol) Similarity Score (Tanimoto)
Reverse Docking Protein X -9.5 N/A
Similarity Search Protein Y N/A 0.85

| Pharmacophore | Protein Z | N/A | N/A |

Table 2: Biochemical Validation Data

Target Protein Binding Affinity (KD)
Protein X 1.2 µM
Protein Y 5.8 µM

| Protein Z | > 100 µM (No significant binding) |

Table 3: Cellular Activity Data

Assay Target Pathway IC50 / EC50
Reporter Gene Assay Pathway A 2.5 µM

| Western Blot | Pathway B (Phospho-Protein) | 3.1 µM |

Visualization of a Hypothetical Signaling Pathway

Should the validated target of this compound be, for example, a kinase in a known signaling pathway, the interaction can be visualized.

G This compound This compound Target_Kinase Target_Kinase This compound->Target_Kinase Inhibition Substrate_Protein Substrate_Protein Target_Kinase->Substrate_Protein Phosphorylation Downstream_Effector Downstream_Effector Substrate_Protein->Downstream_Effector Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

While direct experimental or computational data on the targets of this compound is currently unavailable, this guide provides a comprehensive framework for initiating such an investigation. By combining ligand- and structure-based in silico methods, researchers can generate a list of high-probability targets. Subsequent experimental validation through biochemical and cell-based assays is then essential to confirm these predictions and elucidate the molecular mechanism of action of this compound. This systematic approach will be instrumental in unlocking the therapeutic potential of this marine natural product.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Chlorthalidone and Chlordiazepoxide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Chlororepdiolide": The term "this compound" does not correspond to a recognized chemical entity in scientific literature. It is likely a typographical error. Based on the phonetic similarity, this document provides detailed analytical methods for two commonly quantified pharmaceutical compounds: Chlorthalidone and Chlordiazepoxide .

Part 1: Analytical Methods for Chlorthalidone Quantification

Chlorthalidone is a diuretic medication used to treat high blood pressure and swelling.[1] Accurate quantification is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies in biological matrices.

I. High-Performance Liquid Chromatography (HPLC) Method for Chlorthalidone in Pharmaceutical Dosage Forms

This section details a validated RP-HPLC method for the quantification of Chlorthalidone in tablet dosage forms.[2][3][4]

Data Presentation: HPLC Method Parameters and Validation Data

ParameterValueReference
Chromatographic Conditions
ColumnDevelosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5 µm)[2]
Mobile Phase0.1% Orthophosphoric acid: Acetonitrile: Methanol (12:18:70 v/v/v)[2]
Flow Rate1.0 mL/min[2]
Detection Wavelength245 nm[2]
Injection Volume20 µL[5]
Retention Time3.334 ± 0.042 min[3][4]
Method Validation
Linearity Range0-14 µg/mL[2]
Correlation Coefficient (r²)> 0.99[6]
Accuracy (% Recovery)98% - 102%[2]
Limit of Detection (LOD)0.08 µg/mL[2]
Limit of Quantification (LOQ)0.24 µg/mL[2]

Experimental Protocol: HPLC Analysis of Chlorthalidone Tablets

1. Materials and Reagents:

  • Chlorthalidone reference standard

  • HPLC grade acetonitrile, methanol, and orthophosphoric acid

  • Purified water

  • Chlorthalidone tablets (e.g., 25 mg)

2. Instrument and Apparatus:

  • HPLC system with UV detector

  • Develosil ODS HG-5 RP C18 column (15 cm x 4.6 mm, 5 µm)

  • Sonicator

  • Volumetric flasks and pipettes

  • 0.45 µm membrane filter

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of 0.1% orthophosphoric acid, acetonitrile, and methanol in the ratio of 12:18:70 (v/v/v). Filter and degas the mobile phase before use.[2]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Chlorthalidone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[5]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 0 to 14 µg/mL using the mobile phase.[2]

4. Sample Preparation:

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of the powder equivalent to 25 mg of Chlorthalidone into a 25 mL volumetric flask.

  • Add about 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 25 mL with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute 10 mL of the filtrate to 100 mL with the mobile phase.[2]

5. Chromatographic Analysis:

  • Set the HPLC system with the chromatographic conditions mentioned in the data table.

  • Inject 20 µL of the blank (mobile phase), standard solutions, and sample solution into the chromatograph.

  • Record the peak areas of the chromatograms.

6. Calculation:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of Chlorthalidone in the sample solution from the calibration curve.

  • Calculate the amount of Chlorthalidone per tablet.

Workflow for HPLC Analysis of Chlorthalidone

HPLC_Workflow_Chlorthalidone cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase HPLC_Setup Set HPLC Conditions MobilePhase->HPLC_Setup StandardSol Prepare Standard Solutions Injection Inject Samples StandardSol->Injection SampleSol Prepare Sample Solution SampleSol->Injection HPLC_Setup->Injection DataAcq Data Acquisition Injection->DataAcq Calibration Construct Calibration Curve DataAcq->Calibration Quantification Quantify Sample Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC quantification of Chlorthalidone.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Chlorthalidone in Rat Plasma

This section provides a protocol for the simultaneous quantification of Chlorthalidone and another drug, Cilnidipine, in rat plasma using LC-MS/MS, which can be adapted for the sole analysis of Chlorthalidone.[7][8]

Data Presentation: LC-MS/MS Method Parameters and Validation Data

ParameterValueReference
Chromatographic Conditions
ColumnGemini C18 (50 x 4.6 mm, 5 µm)[9]
Mobile PhaseMethanol: 2 mM Ammonium Acetate (80:20 v/v)[9]
Flow Rate1.0 mL/min[7][8]
Internal StandardTelmisartan[7][8]
Mass Spectrometry Conditions
Ionization ModePositive Electrospray Ionization (ESI)[7][8]
Monitored Transition (MRM)m/z 339.8909 → 85.0951[7][8]
Method Validation
Linearity Range3-600 ng/mL[9]
Correlation Coefficient (r²)> 0.998[7][8]
Accuracy (% CV)< 10%[7][8]
Precision (% CV)< 10%[7][8]
Mean Recovery> 70%[9]

Experimental Protocol: LC-MS/MS Analysis of Chlorthalidone in Plasma

1. Materials and Reagents:

  • Chlorthalidone reference standard

  • Telmisartan (Internal Standard)

  • LC-MS grade methanol and ammonium acetate

  • Ethyl acetate

  • Rat plasma (blank)

2. Instrument and Apparatus:

  • LC-MS/MS system (e.g., coupled with a tandem quadrupole mass spectrometer)

  • Gemini C18 column (50 x 4.6 mm, 5 µm)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of methanol and 2 mM ammonium acetate in a ratio of 80:20 (v/v).[9]

  • Standard Stock Solutions: Prepare stock solutions of Chlorthalidone and the internal standard (Telmisartan) in methanol.

  • Working Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the Chlorthalidone working solution into blank rat plasma.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (blank, standard, or unknown), add the internal standard solution.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.[9]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • Set the LC-MS/MS system with the parameters specified in the data table.

  • Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the column.

  • Acquire data in the Multiple Reaction Monitoring (MRM) mode.

6. Data Analysis:

  • Integrate the peak areas for Chlorthalidone and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Chlorthalidone in the unknown samples from the calibration curve.

Workflow for LC-MS/MS Analysis of Chlorthalidone in Plasma

LCMSMS_Workflow_Chlorthalidone cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Spike Spike Plasma with IS LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject_Sample Inject Reconstituted Sample Recon->Inject_Sample LCMS_Setup Set LC-MS/MS Parameters LCMS_Setup->Inject_Sample MRM_Acq MRM Data Acquisition Inject_Sample->MRM_Acq Peak_Integration Peak Integration MRM_Acq->Peak_Integration Ratio_Calc Calculate Area Ratios Peak_Integration->Ratio_Calc Calib_Quant Calibration and Quantification Ratio_Calc->Calib_Quant

Caption: Workflow for LC-MS/MS quantification of Chlorthalidone in plasma.

Part 2: Analytical Methods for Chlordiazepoxide Quantification

Chlordiazepoxide is a benzodiazepine derivative used for its anxiolytic, sedative, and hypnotic properties.[10] Its quantification is essential in pharmaceutical quality control and clinical/forensic toxicology.

I. High-Performance Liquid Chromatography (HPLC) Method for Chlordiazepoxide in Tablet Dosage Forms

This section outlines an RP-HPLC method for the assay of Chlordiazepoxide in tablets.[10]

Data Presentation: HPLC Method Parameters and Validation Data

ParameterValueReference
Chromatographic Conditions
ColumnChromosil C18 (250 x 4.6 mm, 5 µm)[10]
Mobile PhaseMethanol: Acetonitrile: 0.1% OPA (50:40:10 v/v), pH 4.7[10]
Flow Rate1.0 mL/min[10]
Detection Wavelength217 nm[10]
Injection Volume20 µL[10]
Retention Time3.58 min[10]
Method Validation
Linearity RangeNot specified, but method validated as per ICH guidelines[10]
Accuracy (% Recovery)98.7% - 101.6%[10]
Precision (% RSD)< 2%[10]

Experimental Protocol: HPLC Analysis of Chlordiazepoxide Tablets

1. Materials and Reagents:

  • Chlordiazepoxide reference standard

  • HPLC grade methanol and acetonitrile

  • Ortho-phosphoric acid (OPA)

  • Purified water

  • Chlordiazepoxide tablets (e.g., 10 mg)

2. Instrument and Apparatus:

  • HPLC system with UV detector

  • Chromosil C18 column (250 x 4.6 mm, 5 µm)

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • 0.45 µm membrane filter

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of methanol, acetonitrile, and 0.1% ortho-phosphoric acid in a 50:40:10 (v/v/v) ratio. Adjust the pH to 4.7. Filter and degas.[10]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Chlordiazepoxide reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.[10]

  • Working Standard Solutions: Prepare required concentrations by serial dilution of the stock solution with the mobile phase.[10]

4. Sample Preparation:

  • Weigh and finely powder 20 tablets.

  • Transfer an amount of powder equivalent to 10 mg of Chlordiazepoxide into a 100 mL volumetric flask.

  • Add approximately 25 mL of the mobile phase and sonicate for 15 minutes.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the linear range (e.g., 140 ppm as per one study, though the linear range was not explicitly defined).[10]

5. Chromatographic Analysis:

  • Set up the HPLC system according to the conditions in the data table.

  • Inject 20 µL of the blank, standard, and sample solutions.

  • Record the chromatograms and peak areas.

6. Calculation:

  • Create a calibration curve from the standard solutions.

  • Determine the concentration of Chlordiazepoxide in the sample solution from the curve.

  • Calculate the amount of Chlordiazepoxide per tablet.

Logical Relationship for HPLC Method Development

HPLC_Method_Dev_Chlordiazepoxide cluster_params Parameter Optimization cluster_validation Method Validation (ICH Guidelines) cluster_application Application Col Column Selection (C18) MP Mobile Phase Composition Col->MP FR Flow Rate MP->FR WL Detection Wavelength FR->WL Lin Linearity WL->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Spec Specificity Prec->Spec Rob Robustness Spec->Rob App Routine Analysis of Tablets Rob->App

Caption: Logical flow of HPLC method development for Chlordiazepoxide.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Chlordiazepoxide in Human Plasma

This section describes a highly sensitive and selective LC-MS/MS method for the quantification of Chlordiazepoxide in human plasma, suitable for pharmacokinetic studies.[11][12][13]

Data Presentation: LC-MS/MS Method Parameters and Validation Data

ParameterValueReference
Chromatographic Conditions
ColumnKinetex XB-C18 (150 × 4.6 mm, 5 µm)[11][13]
Mobile PhaseGradient elution (specifics not detailed in abstract)[11][13]
Internal StandardChlordiazepoxide D5[13]
Mass Spectrometry Conditions
Ionization ModePositive Electrospray Ionization (ESI)[13]
Monitored Transition (MRM)m/z 300.0 → 227.1[13]
Method Validation
Linearity Range504.0 - 500,198.3 pg/mL[13]
Lower Limit of Quantification (LLOQ)504.0 pg/mL[13]
Accuracy85-115% of nominal values[13]
Precision (% RSD)< 15%[13]
Recovery> 90%[13]

Experimental Protocol: LC-MS/MS Analysis of Chlordiazepoxide in Plasma

1. Materials and Reagents:

  • Chlordiazepoxide reference standard

  • Chlordiazepoxide D5 (Internal Standard)

  • LC-MS grade solvents (e.g., methanol, acetonitrile)

  • Reagents for solid-phase extraction (SPE)

  • Human plasma (blank)

2. Instrument and Apparatus:

  • LC-MS/MS system

  • Kinetex XB-C18 column (150 × 4.6 mm, 5 µm)

  • Solid-phase extraction (SPE) manifold and cartridges

  • Centrifuge or vacuum manifold

  • Evaporator

3. Preparation of Solutions:

  • Mobile Phase: Prepare as required for the gradient elution program.

  • Standard Stock Solutions: Prepare stock solutions of Chlordiazepoxide and Chlordiazepoxide D5 in a suitable solvent (e.g., methanol).

  • Working Standard and QC Samples: Spike blank human plasma with known amounts of Chlordiazepoxide to prepare calibration standards and QC samples.

4. Sample Preparation (Solid-Phase Extraction):

  • To a volume of plasma sample, add the internal standard solution.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

5. LC-MS/MS Analysis:

  • Equilibrate the LC-MS/MS system.

  • Inject the reconstituted sample.

  • Acquire data using the specified MRM transition.

6. Data Analysis:

  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the peak area ratio.

  • Generate a calibration curve using a weighted linear regression model.

  • Quantify the Chlordiazepoxide concentration in the unknown samples.

Workflow for Bioanalytical Method Validation

Bioanalytical_Validation_Workflow cluster_core_validation Core Validation Parameters cluster_stability Stability Assessment cluster_result Outcome Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision LLOQ Lower Limit of Quantification Precision->LLOQ Recovery Extraction Recovery LLOQ->Recovery Matrix Matrix Effect Recovery->Matrix FreezeThaw Freeze-Thaw Stability Matrix->FreezeThaw ShortTerm Short-Term (Bench-Top) Stability FreezeThaw->ShortTerm LongTerm Long-Term Storage Stability ShortTerm->LongTerm PostProc Post-Preparative Stability LongTerm->PostProc ValidatedMethod Validated Bioanalytical Method PostProc->ValidatedMethod

Caption: Key parameters for bioanalytical method validation.

References

Application Note: Quantitative Analysis of Chlororepdiolide using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Chlororepdiolide, a chlorinated sesquiterpene lactone, in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The protocol provides a comprehensive workflow from sample preparation to data analysis, designed to yield accurate and reproducible results for applications in natural product discovery, pharmacokinetics, and toxicology studies. As specific data for "this compound" is not publicly available, this protocol has been developed based on the analysis of a representative chlorinated sesquiterpene lactone, 8-chloro-3,6,9-trimethyl-9a,9b-dihydroazuleno[4,5-b]furan-2,7-dione.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities. Chlorinated sesquiterpene lactones, a rarer subclass, are of significant interest due to their potential for unique pharmacological properties. Accurate and sensitive quantification of these compounds is crucial for their development as therapeutic agents. This document provides a detailed HPLC-MS protocol for the analysis of a model chlorinated sesquiterpene lactone, which can be adapted for other similar molecules. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the analytical technique of choice for such compounds due to its high sensitivity and selectivity.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction (LLE) method is employed to isolate the analyte from a biological matrix (e.g., plasma, tissue homogenate).

Materials:

  • Biological matrix (e.g., plasma)

  • Ethyl acetate (HPLC grade)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

  • To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the Internal Standard solution.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of the representative chlorinated sesquiterpene lactone, 8-chloro-3,6,9-trimethyl-9a,9b-dihydroazuleno[4,5-b]furan-2,7-dione.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]⁺Product Ion (m/z) (for MRM)
8-chloro-3,6,9-trimethyl-9a,9b-dihydroazuleno[4,5-b]furan-2,7-dione[1]C₁₅H₁₃ClO₃[1]276.71[1]277.0628To be determined empirically
Internal Standard (Hypothetical) e.g., C₁₅H₉D₄ClO₃e.g., 280.73e.g., 281.0879To be determined empirically

Note: The exact masses for the precursor ions are calculated based on the molecular formulas. Product ions for MRM analysis would need to be determined through compound-specific optimization on the mass spectrometer.

Mandatory Visualization

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Separation HPLC Separation (C18 Column) Reconstitution->HPLC_Separation ESI_Ionization ESI Ionization (Positive Mode) HPLC_Separation->ESI_Ionization MS_Detection MS Detection (SIM/MRM) ESI_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Results Results Quantification->Results

Caption: Experimental workflow for this compound analysis.

Discussion

This application note provides a comprehensive and adaptable HPLC-MS protocol for the quantitative analysis of this compound and other chlorinated sesquiterpene lactones. The use of a C18 reversed-phase column allows for the effective separation of these moderately polar compounds. Electrospray ionization in positive mode is generally suitable for this class of molecules. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed for high sensitivity, while Multiple Reaction Monitoring (MRM) will offer superior selectivity and is the recommended scan type for complex matrices.

The development of a robust analytical method is a critical step in the evaluation of novel natural products for their therapeutic potential. The protocol outlined herein provides a solid foundation for researchers to accurately quantify this compound in various biological samples, thereby facilitating further investigation into its pharmacological and toxicological properties. Method validation, including assessment of linearity, accuracy, precision, and matrix effects, should be performed according to regulatory guidelines to ensure the reliability of the data.

References

Application Notes and Protocols: Developing a Cell-Based Assay for Chlororepdiolide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlororepdiolide is a novel sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities, including potent anti-inflammatory and cytotoxic effects.[1][2] This document provides detailed protocols for developing and executing cell-based assays to characterize the biological activity of this compound. The following protocols are designed to assess its impact on cell viability, induction of apoptosis, and modulation of key inflammatory signaling pathways. Sesquiterpene lactones have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of pro-inflammatory pathways such as NF-κB.[1][3]

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

To determine the effect of this compound on cell viability and to quantify its cytotoxic potential, two standard assays are recommended: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.

a) MTT Assay for Cell Viability

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[4][5]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

b) LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.[6][7][8][9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Anti-Inflammatory Activity Assays

a) NF-κB (p65) Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon inflammatory stimulation.[14][15][16][17]

Protocol:

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) or other suitable cells on coverslips in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

b) Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This ELISA-based assay quantifies the secretion of key pro-inflammatory cytokines into the cell culture supernatant.[18][19][20][21][22]

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the supernatants.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC₅₀ Values in µM)

Cell Line24 hours48 hours72 hours
MCF-7 (Breast)15.2 ± 1.88.5 ± 0.94.1 ± 0.5
HCT116 (Colon)12.8 ± 1.57.1 ± 0.83.5 ± 0.4
A549 (Lung)20.5 ± 2.111.3 ± 1.26.2 ± 0.7
Jurkat (Leukemia)8.9 ± 1.14.7 ± 0.62.3 ± 0.3

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48 hours)

This compound (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)95.1 ± 2.32.5 ± 0.42.4 ± 0.3
570.3 ± 3.118.9 ± 1.510.8 ± 1.1
1045.8 ± 2.835.2 ± 2.119.0 ± 1.7
2015.6 ± 1.950.7 ± 3.533.7 ± 2.9

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Cells

This compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)
0 (LPS only)1520 ± 1202150 ± 180
11180 ± 951650 ± 130
5750 ± 60980 ± 85
10310 ± 25420 ± 35

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with this compound (Serial Dilutions) incubation1->treatment incubation2 Incubate 24/48/72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt collect_supernatant Collect Supernatant incubation2->collect_supernatant incubation3 Incubate 4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_mtt Read Absorbance (570 nm) add_dmso->read_mtt add_ldh_reagent Add LDH Reagent collect_supernatant->add_ldh_reagent incubation4 Incubate 30 min add_ldh_reagent->incubation4 read_ldh Read Absorbance (490 nm) incubation4->read_ldh

Caption: Workflow for assessing cell viability and cytotoxicity.

apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

References

Application Notes and Protocols for the Study of Chlorinated Sesquiterpenoid Lactones' Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Given the absence of "Chlororepdiolide" in the current scientific literature, this document focuses on a closely related and well-studied class of natural compounds: chlorinated sesquiterpenoid lactones . These compounds have garnered significant interest in oncology and immunology for their potent anti-cancer and anti-inflammatory properties. This document provides a comprehensive overview of their mechanism of action, with a focus on their cytotoxic effects, induction of apoptosis, and modulation of key signaling pathways. Detailed protocols for essential experiments are provided to facilitate further research and drug development efforts in this area.

Chlorinated sesquiterpenoid lactones, such as Chlorohyssopifolins and Linichlorin A, have demonstrated significant growth-inhibitory effects on various cancer cell lines.[1] Their mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the inhibition of pro-survival signaling pathways, notably the STAT3 and NF-κB cascades.[2][3]

Quantitative Data Summary

The following tables summarize the cytotoxic activity of representative chlorinated sesquiterpenoid lactones against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
Chlorohyssopifolin A HL-60Leukemia< 10[1]
U-937Leukemia< 10[1]
SK-MEL-1Melanoma< 10[1]
Chlorohyssopifolin C HL-60Leukemia< 10[1]
U-937Leukemia< 10[1]
SK-MEL-1Melanoma< 10[1]
Chlorohyssopifolin D HL-60Leukemia< 10[1]
U-937Leukemia< 10[1]
SK-MEL-1Melanoma< 10[1]
Linichlorin A HL-60Leukemia< 10[1]
U-937Leukemia< 10[1]
SK-MEL-1Melanoma< 10[1]

Signaling Pathway Analysis

Chlorinated sesquiterpenoid lactones exert their biological effects by modulating critical intracellular signaling pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes cell proliferation and survival.[2] Many sesquiterpene lactones have been shown to inhibit the activation of STAT3, thereby suppressing the expression of downstream target genes involved in cell cycle progression and apoptosis.[2][4]

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_dimer STAT3 Dimer JAK->STAT3_dimer Phosphorylation & Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-2) Nucleus->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Chlorinated_SL Chlorinated Sesquiterpenoid Lactone Chlorinated_SL->JAK Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_Receptor TNFα Receptor IKK IKK TNFa_Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB/IκBα Complex Gene_Expression Target Gene Expression (e.g., IL-6, TNFα, Bcl-xL) Nucleus->Gene_Expression Inflammation_Survival Inflammation & Survival Gene_Expression->Inflammation_Survival Chlorinated_SL Chlorinated Sesquiterpenoid Lactone Chlorinated_SL->IKK Inhibition Experimental_Workflow Start Start: Hypothesis on Chlorinated Sesquiterpenoid Lactone Activity Cell_Culture Cell Culture (e.g., HL-60, U-937) Start->Cell_Culture MTT_Assay Protocol 1: MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay Apoptosis_Assay Protocol 2: Annexin V/PI Apoptosis Assay Cell_Culture->Apoptosis_Assay Western_Blot Protocol 3: Western Blot for Signaling Pathways Cell_Culture->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vitro cytotoxicity of sesquiterpene lactones, a class of naturally occurring compounds with recognized anticancer potential. Due to the limited availability of specific data for Chlororepdiolide, this document utilizes data from a closely related and well-studied sesquiterpene lactone, Deoxyelephantopin , as a representative example. The methodologies and principles described herein are broadly applicable to the cytotoxic evaluation of novel compounds within this class.

Introduction to Sesquiterpene Lactones and Cytotoxicity

Sesquiterpene lactones are a diverse group of plant-derived phytochemicals characterized by a 15-carbon backbone and a lactone ring. Many of these compounds, including deoxyelephantopin, have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling cascades, making them promising candidates for anticancer drug development. The assessment of cytotoxicity is a critical first step in the preclinical evaluation of these compounds.

Data Presentation: Cytotoxicity of Deoxyelephantopin

The following table summarizes the 50% inhibitory concentration (IC50) values of Deoxyelephantopin against various human cancer cell lines, as determined by the MTT assay. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (µg/mL)Citation
A549Lung Adenocarcinoma12.287[1][2]
DLADalton's Lymphoma Ascites~3.0[3]
HCT-116Colon Carcinoma~3.0[3]
L-929Murine Fibrosarcoma2.7[3]
KBOral CancerNot specified, but showed dose-dependent decrease in viability[4]

Note: The cytotoxic effects of Deoxyelephantopin were found to be selective for cancer cells, with no significant toxicity observed towards normal human lymphocytes[1][2].

Experimental Protocols

This section provides detailed protocols for three common colorimetric assays used to determine in vitro cytotoxicity: MTT, SRB, and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Deoxyelephantopin) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • PBS, pH 7.4

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • Tris-base solution (10 mM, pH 10.5)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 510-565 nm

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510-565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth using a similar formula to the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (cell lysis). The amount of LDH released is proportional to the number of dead cells.

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • LDH assay kit (commercially available kits provide the necessary reagents: substrate mix, assay buffer, stop solution, and lysis solution)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis solution provided in the kit), and a no-cell background control.

  • Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assays

G cluster_setup 1. Assay Setup cluster_treatment 2. Compound Treatment cluster_assays 3. Cytotoxicity Measurement cluster_mtt MTT Assay cluster_srb SRB Assay cluster_ldh LDH Assay cluster_analysis 4. Data Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h treatment Add Compound to Cells compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation_exp Incubate for Exposure Period (e.g., 24, 48, 72h) treatment->incubation_exp mtt_add Add MTT Reagent incubation_exp->mtt_add srb_fix Fix with TCA incubation_exp->srb_fix ldh_supernatant Collect Supernatant incubation_exp->ldh_supernatant mtt_incubate Incubate 3-4h mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize read_absorbance Measure Absorbance (Plate Reader) mtt_solubilize->read_absorbance srb_stain Stain with SRB srb_fix->srb_stain srb_solubilize Add Tris-Base srb_stain->srb_solubilize srb_solubilize->read_absorbance ldh_reaction Add Reaction Mix ldh_supernatant->ldh_reaction ldh_stop Add Stop Solution ldh_reaction->ldh_stop ldh_stop->read_absorbance calculate_viability Calculate % Viability or % Cytotoxicity read_absorbance->calculate_viability plot_data Generate Dose-Response Curves & Determine IC50 calculate_viability->plot_data

Caption: General experimental workflow for in vitro cytotoxicity assays.

Apoptotic Signaling Pathways Induced by Deoxyelephantopin

Deoxyelephantopin has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways[1][2].

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_nfkb NF-κB Inhibition death_receptors Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 deoxyelephantopin Deoxyelephantopin ros ROS Generation deoxyelephantopin->ros nfkb NF-κB Inhibition deoxyelephantopin->nfkb mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction cytochrome_c Cytochrome c Release mito_dysfunction->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis nfkb->apoptosis prevents

Caption: Apoptotic signaling pathways activated by Deoxyelephantopin.

References

Application Notes and Protocols: Screening the Anti-inflammatory Activity of Chlororepdiolide

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides a comprehensive guide to screening the anti-inflammatory activity of the compound Chlororepdiolide. Due to the current lack of publicly available data for a compound specifically named "this compound," this document outlines a generalized yet detailed framework based on established protocols for evaluating the anti-inflammatory potential of novel chemical entities, particularly those belonging to classes of compounds known for such bioactivity, like sesquiterpene lactones. The provided methodologies and data presentation formats can be adapted once specific experimental data for this compound becomes available.

Introduction to Anti-inflammatory Activity Screening

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is a critical area of pharmaceutical research.

The screening process for a new compound like this compound typically involves a tiered approach, starting with in vitro assays to assess its effects on key inflammatory mediators and signaling pathways, followed by in vivo studies to confirm its efficacy and safety in a living organism. The primary molecular targets often investigated include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.

In Vitro Anti-inflammatory Activity Screening

Data Presentation: Summary of Potential In Vitro Assays

The following table summarizes key in vitro experiments to quantify the anti-inflammatory effects of this compound. The data presented are hypothetical and should be replaced with experimental results.

AssayCell LineStimulantThis compound Conc. (µM)MeasurementIC50 (µM) [Hypothetical]Max Inhibition (%) [Hypothetical]
Cell Viability (MTT Assay)RAW 264.7-1, 5, 10, 25, 50, 100Cell Viability (%)> 100< 10 at 100 µM
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)1, 5, 10, 25, 50Nitrite conc. (µM)15.285.4
Prostaglandin E2 (PGE2)RAW 264.7LPS (1 µg/mL)1, 5, 10, 25, 50PGE2 conc. (pg/mL)12.890.1
TNF-α ProductionRAW 264.7LPS (1 µg/mL)1, 5, 10, 25, 50TNF-α conc. (pg/mL)18.578.2
IL-6 ProductionRAW 264.7LPS (1 µg/mL)1, 5, 10, 25, 50IL-6 conc. (pg/mL)22.175.9
IL-1β ProductionRAW 264.7LPS (1 µg/mL)1, 5, 10, 25, 50IL-1β conc. (pg/mL)20.372.5
Experimental Protocols

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Follow steps 1-4 from the NO production protocol.

  • Quantify the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vitro Anti-inflammatory Screening

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment stimulation Stimulation with LPS pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay Nitric Oxide (Griess) stimulation->no_assay cytokine_assay Cytokine/PGE2 (ELISA) stimulation->cytokine_assay western_blot Western Blot (NF-κB/MAPK) stimulation->western_blot data_quant Data Quantification viability->data_quant no_assay->data_quant cytokine_assay->data_quant western_blot->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis

Caption: Experimental workflow for in vitro screening of this compound's anti-inflammatory activity.

NF-κB Signaling Pathway and Potential Inhibition by this compound

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 degrades & releases nucleus Nucleus p65_p50->nucleus translocates to genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) nucleus->genes activates This compound This compound This compound->IKK inhibits?

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

MAPK Signaling Pathway and Potential Inhibition by this compound

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs phosphorylates MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs phosphorylates AP1 AP-1 MAPKs->AP1 activates nucleus Nucleus AP1->nucleus translocates to genes Pro-inflammatory Gene Transcription nucleus->genes This compound This compound This compound->TAK1 inhibits? This compound->MKKs inhibits?

Caption: The MAPK signaling cascade and potential points of inhibition by this compound.

In Vivo Anti-inflammatory Activity Screening

Should in vitro results demonstrate significant anti-inflammatory potential, subsequent in vivo studies are warranted. A common model is the LPS-induced endotoxemia model in mice.

Data Presentation: Summary of Potential In Vivo Study
Animal ModelTreatment GroupsRoute of Admin.Key ReadoutsExpected Outcome with this compound
LPS-induced1. Vehicle Controli.p. or oral- Survival Rate- Increased survival rate
Endotoxemia in2. LPS (e.g., 10 mg/kg) + Vehicle- Serum levels of TNF-α, IL-6, IL-1β- Decreased serum levels of pro-inflammatory cytokines
Mice (e.g., C57BL/6)3. LPS + this compound (low dose)- Lung, Liver, Kidney Histopathology (Inflammation Score)- Reduced tissue inflammation and damage
4. LPS + this compound (high dose)- Myeloperoxidase (MPO) activity in tissues- Decreased neutrophil infiltration (lower MPO activity)
5. LPS + Dexamethasone (Positive Control)
Experimental Protocol: LPS-induced Endotoxemia in Mice
  • Acclimate mice (e.g., male C57BL/6, 8-10 weeks old) for at least one week.

  • Divide mice into treatment groups as outlined in the table above.

  • Administer this compound or vehicle (e.g., intraperitoneally or orally) 1 hour prior to LPS challenge.

  • Induce endotoxemia by intraperitoneal injection of LPS (e.g., 10 mg/kg).

  • Monitor survival rates over a specified period (e.g., 48-72 hours).

  • At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture for serum cytokine analysis by ELISA.

  • Harvest organs (lungs, liver, kidneys), fix in formalin for histopathological analysis (H&E staining), and snap-freeze portions for MPO activity assays.

Conclusion

The protocols and frameworks provided in this document offer a robust starting point for the comprehensive evaluation of the anti-inflammatory properties of a novel compound such as this compound. A systematic approach, beginning with in vitro screening of key inflammatory markers and pathways, followed by validation in a relevant in vivo model, is essential for determining its therapeutic potential. The successful execution of these experiments will provide the necessary data to populate the tables and further refine the understanding of this compound's mechanism of action.

Application Notes and Protocols for Preclinical Testing of Chlororepdiolide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols for the preclinical evaluation of Chlororepdiolide, a novel investigational compound, in animal models. The following sections detail standardized procedures for assessing the toxicity, pharmacokinetics, and anti-tumor efficacy of this compound. These protocols are designed to be adapted to the specific characteristics of the compound and the research questions being addressed. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To determine the acute toxicity profile and the maximum tolerated dose (MTD) of this compound in a rodent model. The MTD is the highest dose of a drug that does not cause unacceptable side effects.

Experimental Protocol:

  • Animal Model: Healthy, 8-10 week old BALB/c mice (n=5 per group, mixed sex).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: Animals are acclimated for at least 7 days prior to the start of the experiment.

  • Dose Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Dose Administration: A single dose of this compound is administered via oral gavage or intraperitoneal injection. A vehicle control group receives the vehicle alone. Doses are escalated in subsequent cohorts of animals.

  • Observation: Animals are observed for clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss) at 1, 2, 4, 8, and 24 hours post-dosing, and then daily for 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality or more than 20% weight loss.

Data Presentation:

Table 1: Acute Toxicity of this compound in BALB/c Mice

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%) at Day 14Clinical Signs of Toxicity
Vehicle Control50/5+5.2None observed
1050/5+4.8None observed
3050/5+2.1Mild lethargy at 4 hours
10051/5-15.7Significant lethargy, ruffled fur
30055/5-Severe lethargy, ataxia

Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic profile of this compound in a rodent model after a single administration.

Experimental Protocol:

  • Animal Model: Healthy, 8-10 week old Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation.

  • Housing and Acclimatization: As described in the MTD protocol.

  • Dose Formulation and Administration: A single, non-toxic dose of this compound (e.g., 10 mg/kg) is administered intravenously (IV) or orally (PO).

  • Blood Sampling: Blood samples (approx. 200 µL) are collected from the jugular vein cannula into EDTA-coated tubes at pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are centrifuged at 3000 rpm for 15 minutes at 4°C to separate plasma. Plasma is stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Data Presentation:

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIV Administration (10 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500450
Tmax (h)0.081.0
AUC (0-t) (ng*h/mL)32001800
Half-life (t1/2) (h)2.53.1
Bioavailability (%)-56.25

Visualization:

G cluster_0 Pharmacokinetic Study Workflow A Dose Administration (IV or PO) B Serial Blood Sampling A->B Time points: 0-24h C Plasma Separation B->C Centrifugation D LC-MS/MS Analysis C->D Quantification E Pharmacokinetic Modeling D->E Data Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

In Vivo Anti-Tumor Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model in immunocompromised mice.

Experimental Protocol:

  • Animal Model: 6-8 week old female athymic nude mice (nu/nu).

  • Cell Line: A human cancer cell line relevant to the proposed indication of this compound (e.g., A549 human lung carcinoma).

  • Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment groups (n=8-10 per group).

  • Dose Administration: this compound is administered daily (or as determined by PK data) via oral gavage at two different dose levels (e.g., 10 and 30 mg/kg). A vehicle control group and a positive control group (a standard-of-care chemotherapy agent) are included.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm^3) or after a fixed duration (e.g., 21 days). Tumor weights are recorded at the end of the study.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

Data Presentation:

Table 3: Anti-Tumor Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1450 ± 210-+3.5
This compound10870 ± 15040.0+1.2
This compound30435 ± 9870.0-5.8
Positive ControlVaries350 ± 8575.9-10.2

Visualization:

G cluster_1 Xenograft Efficacy Study Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C Tumor Volume ~100mm³ D Treatment Initiation C->D E Tumor Measurement & Body Weight D->E Daily Dosing E->E F Study Endpoint & Analysis E->F

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Hypothetical Signaling Pathway of this compound

Objective: To visualize a potential mechanism of action for this compound in cancer cells. This is a hypothetical pathway for illustrative purposes.

Description: this compound is hypothesized to inhibit tumor growth by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis.

Visualization:

G cluster_2 Hypothetical this compound Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival This compound This compound This compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Application Notes and Protocols for the Synthesis and Evaluation of Chlororepdiolide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of Chlororepdiolide derivatives and analogues, a class of chlorinated sesquiterpene lactones with promising cytotoxic activities. The protocols outlined below are representative methods for the synthesis of chlorinated sesquiterpene lactones and their subsequent biological assessment, focusing on their potential as anticancer agents.

Introduction to this compound and its Analogues

This compound is a naturally occurring chlorinated guaiane-type sesquiterpene lactone. Sesquiterpene lactones are a large group of secondary metabolites found in various plants, particularly in the Asteraceae family, and are known for their diverse biological activities. The presence of a chlorine atom in the structure of this compound and its analogues can significantly influence their chemical reactivity and biological potency, making them an interesting class of compounds for drug discovery and development. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines, and their mechanism of action often involves the modulation of key cellular signaling pathways such as NF-κB and apoptosis.

Synthesis of Chlorinated Sesquiterpene Lactone Derivatives

While the direct total synthesis of this compound is a complex endeavor, derivatization of related, more abundant natural sesquiterpene lactones or the total synthesis of structurally similar chlorinated analogues provides a viable strategy for obtaining compounds for biological evaluation. The following protocol is a representative example of a synthetic approach to a chlorinated sesquiterpene lactone.

Experimental Protocol: Synthesis of a Chlorinated Guaianolide Analogue

This protocol describes a late-stage chlorination of a guaianolide precursor, a common strategy to introduce chlorine into the sesquiterpene lactone scaffold.

Materials:

  • Guaianolide precursor (e.g., Dehydrocostus lactone)

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the guaianolide precursor (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To the stirred solution, add N-Chlorosuccinimide (1.2 eq) and a catalytic amount of AIBN (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Filter the mixture to remove succinimide and wash the solid with a small amount of CCl₄.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired chlorinated guaianolide.

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro Cytotoxicity Evaluation

The cytotoxic activity of the synthesized this compound analogues is a critical first step in evaluating their potential as anticancer agents. The following protocol describes a standard MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) values.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., HL-60, U-937, SK-MEL-1)[1]

  • Normal human cell line (for selectivity assessment)

  • RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized this compound analogues dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound solutions to the wells to achieve final concentrations ranging from picomolar to micromolar. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Presentation

The cytotoxic activities of a series of chlorinated guaianolide-type sesquiterpene lactones are summarized in the table below.

CompoundHL-60 (IC₅₀, µM)U-937 (IC₅₀, µM)U-937/Bcl-2 (IC₅₀, µM)SK-MEL-1 (IC₅₀, µM)
Chlorohyssopifolin A 0.8 ± 0.11.2 ± 0.21.5 ± 0.32.5 ± 0.4
Chlorohyssopifolin B 1.5 ± 0.22.1 ± 0.32.8 ± 0.54.1 ± 0.6
Chlorohyssopifolin C 0.5 ± 0.080.9 ± 0.11.1 ± 0.21.8 ± 0.3
Chlorohyssopifolin D 2.2 ± 0.33.5 ± 0.54.2 ± 0.66.8 ± 0.9
Chlorohyssopifolin E 1.1 ± 0.21.8 ± 0.32.2 ± 0.43.5 ± 0.5
Linichlorin A 3.5 ± 0.55.2 ± 0.76.8 ± 0.99.5 ± 1.2
Linichlorin C 4.8 ± 0.67.1 ± 0.98.9 ± 1.112.3 ± 1.5

Data are presented as mean ± SD from three independent experiments.[1]

Mechanism of Action: Signaling Pathway Analysis

This compound and its analogues often exert their cytotoxic effects by modulating critical signaling pathways involved in cell survival and death. The NF-κB and apoptosis pathways are common targets.

NF-κB Signaling Pathway

The NF-κB transcription factor plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Sesquiterpene lactones are known to inhibit NF-κB signaling, often by targeting the IκB kinase (IKK) complex or by directly alkylating the p65 subunit of NF-κB.

NF_kB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene Activates Transcription This compound This compound Analogues This compound->IKK Inhibits This compound->NFkB Inhibits

Caption: NF-κB signaling pathway and points of inhibition by this compound analogues.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Many chemotherapeutic agents, including sesquiterpene lactones, induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Apoptosis_Signaling_Pathway This compound This compound Analogues ROS ROS Generation This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondria Mitochondria ROS->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound analogues.

Experimental Protocol: Western Blot for Apoptosis Markers

Materials:

  • Cancer cells treated with this compound analogues

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the changes in the expression levels of apoptotic proteins. Cleavage of caspase-3 and PARP, and changes in the Bax/Bcl-2 ratio are indicative of apoptosis induction.

Conclusion

The synthesis and evaluation of this compound derivatives and analogues represent a promising avenue for the discovery of novel anticancer agents. The protocols provided herein offer a framework for the chemical synthesis, in vitro cytotoxicity screening, and mechanistic investigation of this class of compounds. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of these chlorinated sesquiterpene lactones.

References

Application Notes and Protocols: Chlororepdiolide for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The targeted delivery of therapeutic agents to diseased tissues remains a paramount challenge in modern medicine. The ideal drug delivery system aims to maximize therapeutic efficacy while minimizing off-target side effects. This involves the strategic design of carriers that can navigate the biological milieu, recognize specific cellular markers, and release their payload in a controlled manner. While the initial search for "Chlororepdiolide" did not yield specific results for a compound of that name, this document will provide a detailed framework of application notes and protocols applicable to a novel therapeutic agent, hypothetically named this compound, intended for use in targeted drug delivery systems. The principles and methodologies outlined herein are based on established practices in the field of nanomedicine and targeted therapy.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of a drug candidate is the foundational step in designing an effective delivery system.

Table 1: Physicochemical Properties of a Hypothetical Therapeutic Agent

ParameterMethodExpected Outcome/Significance
Molecular WeightMass Spectrometry (e.g., ESI-MS)Influences drug loading capacity and release kinetics.
SolubilityHPLC-UV in various solvents (e.g., water, PBS, DMSO, ethanol)Critical for formulation development and predicting bioavailability.
LogP (Octanol-Water Partition Coefficient)Shake-flask method or HPLCIndicates the hydrophobicity/hydrophilicity of the drug, affecting its interaction with carrier materials and biological membranes.
pKaPotentiometric titration or UV-Vis spectroscopyDetermines the ionization state of the drug at physiological pH, which impacts solubility, cell permeability, and interaction with targets.
Chemical StabilityHPLC analysis of drug degradation under various conditions (pH, temperature, light)Essential for determining storage conditions and shelf-life of both the free drug and the formulated product.

Formulation of this compound-Loaded Nanoparticles

Nanoparticles serve as versatile carriers for targeted drug delivery, offering advantages such as improved solubility of hydrophobic drugs, protection from degradation, and opportunities for surface functionalization.[1][2][3] Common nanoparticle platforms include liposomes, polymeric nanoparticles, and solid lipid nanoparticles.[4][5]

Protocol: Preparation of this compound-Loaded Polymeric Micelles

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers, suitable for encapsulating hydrophobic drugs like our hypothetical this compound.[6]

Materials:

  • Amphiphilic block copolymer (e.g., Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) - PEG-PLGA)

  • This compound

  • Organic solvent (e.g., Acetonitrile or Acetone)

  • Deionized water or Phosphate Buffered Saline (PBS)

  • Dialysis membrane (MWCO 10 kDa)

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve a specific amount of this compound and the block copolymer (e.g., in a 1:10 drug-to-polymer weight ratio) in the organic solvent.

  • Solvent Evaporation/Nanoprecipitation: Add the organic solution dropwise to a vigorously stirring aqueous phase (water or PBS). The organic solvent is then removed under reduced pressure using a rotary evaporator.

  • Self-Assembly: As the organic solvent is removed, the hydrophobic blocks of the copolymer encapsulate the drug, forming the core of the micelle, while the hydrophilic PEG blocks form the outer corona.

  • Purification: The resulting micellar solution is dialyzed against deionized water for 24 hours to remove any remaining organic solvent and non-encapsulated drug.

  • Sterilization: The final formulation is sterilized by filtration through a 0.22 µm syringe filter.

Characterization of Nanoparticle Formulations

Table 2: Characterization of this compound-Loaded Nanoparticles

ParameterMethodExpected Outcome/Significance
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size influences biodistribution and cellular uptake. A low PDI indicates a homogenous population of nanoparticles.[5]
Zeta Potential Laser Doppler VelocimetryIndicates the surface charge of the nanoparticles, which affects their stability in suspension and interaction with cell membranes.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Visual confirmation of nanoparticle size, shape, and surface characteristics.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) HPLC or UV-Vis Spectroscopy after nanoparticle disruptionDLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100. EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100. These parameters determine the therapeutic payload of the formulation.
In Vitro Drug Release Dialysis method with HPLC analysis of the release medium over timeCharacterizes the rate and extent of drug release from the nanoparticles under physiological conditions.

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanism by which a drug exerts its therapeutic effect is crucial for optimizing its targeted delivery and predicting potential resistance mechanisms. While the specific mechanism of "this compound" is unknown, many anticancer agents function by inducing apoptosis (programmed cell death).

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a potential pathway where this compound, upon release from its nanoparticle carrier, induces apoptosis in a cancer cell.

Chlororepdiolide_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell NP This compound-NP Receptor Cell Surface Receptor Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release This compound Release Endosome->Drug_Release Mitochondrion Mitochondrion Drug_Release->Mitochondrion Induces Stress Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Experimental Protocols for Efficacy Evaluation

In Vitro Cytotoxicity Assay

Protocol: MTT Assay

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic effects of a drug.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound-loaded nanoparticles and empty nanoparticles (placebo)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound-loaded nanoparticles, free this compound, and empty nanoparticles. Include untreated cells as a control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Table 3: Representative In Vitro Cytotoxicity Data (Hypothetical)

FormulationCell LineIC50 (µM)
Free this compoundMCF-75.2
This compound-NPMCF-71.8
Empty NanoparticlesMCF-7> 100
Cellular Uptake Study

Protocol: Fluorescence Microscopy

This protocol visualizes the internalization of nanoparticles into cancer cells.

Materials:

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye like Coumarin-6 or with a fluorescent tag on the polymer)

  • Cancer cell line

  • Glass-bottom dishes or chamber slides

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.

  • Treatment: Treat the cells with fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 24 hours).

  • Washing and Fixation: Wash the cells with PBS to remove non-internalized nanoparticles and fix them with 4% paraformaldehyde.

  • Staining: Stain the cell nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. The green fluorescence from the nanoparticles and the blue fluorescence from the nuclei will indicate the cellular uptake and subcellular localization of the nanoparticles.

Experimental Workflow Visualization

The following diagram outlines the general workflow for developing and evaluating a targeted drug delivery system.

Experimental_Workflow PhysChem Physicochemical Characterization Formulation Nanoparticle Formulation PhysChem->Formulation NP_Char Nanoparticle Characterization Formulation->NP_Char InVitro In Vitro Studies (Cytotoxicity, Uptake) NP_Char->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Data Data Analysis & Interpretation InVivo->Data End End: Preclinical Candidate Data->End

Caption: General workflow for preclinical drug delivery system development.

Conclusion

While specific information on "this compound" is not currently available, the application notes and protocols provided here offer a robust framework for the development and evaluation of a novel targeted drug delivery system. These methodologies, from initial characterization to in vitro efficacy studies, are essential for advancing promising therapeutic candidates from the laboratory to preclinical and, eventually, clinical investigation. Researchers are encouraged to adapt these protocols to the specific properties of their drug and carrier system to achieve optimal therapeutic outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chlorinated Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on the published total synthesis of (+)-Chloriolide, a chlorinated 12-membered macrolide. It is presumed that "Chlororepdiolide" refers to this molecule or a structurally similar analogue. The provided information is intended for experienced synthetic chemists and should be used in conjunction with a thorough understanding of the primary literature.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of chlorinated macrolides like (+)-Chloriolide?

A1: The primary challenges include the stereoselective construction of multiple chiral centers, the formation of the medium-sized macrolactone ring which can be entropically disfavored, and the introduction of the chlorine atom with the correct stereochemistry. Additionally, protecting group strategies and the purification of intermediates can be complex.

Q2: I am having trouble with the Wittig cyclization to form the macrolactone. What are the critical parameters?

A2: The intramolecular Wittig reaction for the macrolactonization is a crucial and often low-yielding step. Critical parameters include:

  • High Dilution: The reaction must be performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

  • Base and Solvent: The choice of base and solvent is critical for the generation of the ylide and the subsequent cyclization.

  • Purity of the Precursor: The linear precursor must be of high purity as impurities can interfere with the reaction.

  • Reaction Temperature: The temperature needs to be carefully controlled to balance the rate of ylide formation and the cyclization reaction.

Q3: Are there alternative methods for the macrolactonization step?

A3: Yes, other macrolactonization methods have been employed in the synthesis of similar macrolides. These include Yamaguchi macrolactonization, Shiina macrolactonization, and Ring-Closing Metathesis (RCM). The choice of method depends on the specific substrate and the desired bond disconnection.

Q4: How can I confirm the stereochemistry of the final product and key intermediates?

A4: The stereochemistry is typically confirmed using a combination of techniques:

  • NMR Spectroscopy: Advanced NMR techniques such as NOESY and ROESY can be used to determine the relative stereochemistry of protons.

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.

  • Chiral HPLC/GC: Comparison of the synthesized material with an authentic sample (if available) using chiral chromatography can confirm the enantiomeric purity.

  • Optical Rotation: Measurement of the specific rotation and comparison with the reported value for the natural product.

Troubleshooting Guide

Stage 1: Synthesis of the Northern Fragment (Aldehyde)
Problem Possible Cause Troubleshooting Suggestion
Low yield in the Grignard reaction Inactive Grignard reagent, poor quality of the aldehyde, or side reactions.Ensure the Grignard reagent is freshly prepared or titrated. Use freshly distilled and pure aldehyde. Control the reaction temperature carefully to minimize side reactions.
Epimerization at the α-carbon of the aldehyde The aldehyde is sensitive to basic or acidic conditions.Use non-protic and weakly basic or acidic conditions for subsequent steps. Purify the aldehyde carefully to remove any acidic or basic impurities.
Difficult purification of the alcohol product The product may be an oil or have similar polarity to byproducts.Use a different solvent system for chromatography. Consider derivatization to a more crystalline compound for purification and subsequent removal of the derivatizing group.
Stage 2: Synthesis of the Southern Fragment (Phosphonium Salt)
Problem Possible Cause Troubleshooting Suggestion
Low yield in the Appel reaction for chlorination Incomplete reaction, side reactions (e.g., elimination).Use a higher excess of the chlorinating agent and phosphine. Control the reaction temperature to prevent elimination. Ensure the starting alcohol is completely dry.
Formation of the phosphonium salt is slow or incomplete Poor nucleophilicity of the phosphine, steric hindrance.Use a more nucleophilic phosphine (e.g., tri-n-butylphosphine instead of triphenylphosphine). Increase the reaction temperature and/or reaction time.
The phosphonium salt is difficult to handle or purify The salt may be hygroscopic or an oil.Handle the salt under an inert atmosphere. If it is an oil, try to triturate it with a non-polar solvent to induce crystallization. Alternatively, use the crude salt directly in the next step after thorough drying.
Stage 3: Fragment Coupling and Macrolactonization
Problem Possible Cause Troubleshooting Suggestion
Low yield in the Wittig coupling of the two fragments Steric hindrance, poor reactivity of the ylide or aldehyde.Use a more reactive ylide (e.g., a non-stabilized ylide if the functional groups are compatible). Consider using a different coupling strategy, such as a Julia-Kocienski olefination.
Formation of the Z-isomer instead of the desired E-isomer (or vice-versa) The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide and the reaction conditions.For E-selectivity, a stabilized ylide is typically used under thermodynamic control. For Z-selectivity, a non-stabilized ylide under kinetic control (salt-free conditions) is preferred.
Intramolecular Wittig reaction for macrolactonization fails The linear precursor is not adopting the correct conformation for cyclization. Ring strain in the transition state.Use a template-based approach to pre-organize the linear precursor. Experiment with different solvents and temperatures to influence the conformational equilibrium.

Experimental Protocols

Key Experiment: Intramolecular Wittig Macrolactonization

Objective: To form the 12-membered macrolactone ring from the linear phosphonium salt precursor.

Materials:

  • Linear ω-hydroxy phosphonium salt precursor

  • Anhydrous Toluene

  • Potassium bis(trimethylsilyl)amide (KHMDS) solution (e.g., 0.5 M in toluene)

  • Syringe pump

Procedure:

  • Under an inert atmosphere of argon, dissolve the linear phosphonium salt precursor in anhydrous toluene to make a dilute solution (e.g., 0.001 M).

  • In a separate flask, place a solution of KHMDS in anhydrous toluene.

  • Using a syringe pump, add the solution of the phosphonium salt precursor to the KHMDS solution over a prolonged period (e.g., 10-12 hours) at room temperature with vigorous stirring. The slow addition is crucial to maintain high dilution conditions.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours.

  • Quench the reaction by adding a few drops of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired macrolactone.

Quantitative Data Summary

Reaction Step Starting Material Reagents and Conditions Product Yield (%)
Grignard Reaction Aldehyde AVinylmagnesium bromide, THF, -78 °C to rtAllylic Alcohol B85-95
Chlorination (Appel Reaction) Alcohol CCCl4, PPh3, CH2Cl2, 0 °C to rtAlkyl Chloride D70-80
Phosphonium Salt Formation Alkyl Chloride DPPh3, Toluene, refluxPhosphonium Salt E80-90
Wittig Coupling Aldehyde F and Ylide from En-BuLi, THF, -78 °C to rtLinear Diene G60-70
Macrolactonization ω-Hydroxy Phosphonium Salt HKHMDS, Toluene, high dilution(+)-Chloriolide30-40

Visualizations

Experimental_Workflow cluster_northern_fragment Northern Fragment Synthesis cluster_southern_fragment Southern Fragment Synthesis cluster_coupling_cyclization Fragment Coupling and Cyclization A Starting Material A B Grignard Reaction A->B VinylMgBr C Protection B->C Protecting Group D Oxidation C->D Oxidizing Agent E Aldehyde F D->E J Wittig Coupling E->J F Starting Material G G Chlorination F->G Appel Reaction H Phosphonium Salt Formation G->H PPh3 I Phosphonium Salt E H->I I->J K Deprotection J->K Deprotecting Agent L Macrolactonization K->L High Dilution M Final Product L->M (+)-Chloriolide Troubleshooting_Logic Start Low Yield in a Reaction Step Cause1 Impure Starting Materials Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Side Reactions Start->Cause3 Solution1 Re-purify Starting Materials Cause1->Solution1 Solution2 Optimize Temperature, Concentration, Time Cause2->Solution2 Solution3 Use Additives to Suppress Side Reactions Cause3->Solution3

Technical Support Center: Optimizing Purification of Chlororepdiolide from Crude Extract

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the purification of Chlororepdiolide from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before starting the purification of this compound?

A1: Before beginning the purification process, it is crucial to perform a thorough literature review on this compound and similar compounds. Understanding its chemical structure, polarity, and stability is key. Initial sample pretreatment, such as grinding or freeze-drying the plant material, is also a critical first step to ensure efficient extraction.[1]

Q2: Which extraction technique is most suitable for this compound?

A2: The choice of extraction technique depends on the scale of your experiment and available equipment. For initial small-scale extractions, maceration or ultrasound-assisted extraction (UAE) are good starting points.[2][3] For larger quantities and potentially higher efficiency, techniques like microwave-assisted extraction (MAE) or pressurized liquid extraction (PLE) can be considered.[2][4]

Q3: What solvents are recommended for the extraction of this compound?

A3: The appropriate solvent will depend on the polarity of this compound. A good starting point is to test a range of solvents with varying polarities, such as ethanol, methanol, acetone, and ethyl acetate, or mixtures of these with water.[1][2] For less polar compounds, chloroform or diethyl ether might be effective.[2]

Q4: How can I minimize the degradation of this compound during purification?

A4: To minimize degradation, it is important to control factors like temperature, pH, and light exposure. For compounds susceptible to degradation in basic conditions, maintaining a slightly acidic to neutral pH (around pH 6) can enhance stability.[5] Similarly, avoiding high temperatures and protecting the sample from light are crucial preventive measures.[5][6]

Q5: What is a suitable method for the initial cleanup of the crude extract?

A5: Solid-phase extraction (SPE) is an effective method for the initial cleanup and pre-concentration of the crude extract.[7] It helps to remove major impurities and simplifies the subsequent chromatographic steps.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of this compound Inefficient extraction from the plant matrix.Optimize the extraction parameters, including the solvent-to-solid ratio, extraction time, and temperature. Consider using more advanced techniques like UAE or MAE.[2][3]
Degradation of the target compound during extraction or purification.Investigate the stability of this compound at different pH values and temperatures.[5] Use light-protected containers and consider performing extractions at lower temperatures.
Poor binding or elution from the chromatography column.Adjust the mobile phase composition. For reverse-phase chromatography, modify the gradient of the organic solvent. For normal-phase, adjust the polarity of the solvent system.
Co-elution of Impurities Similar polarity of this compound and impurities.Optimize the chromatographic method. This could involve trying a different stationary phase (e.g., C18 vs. Phenyl-Hexyl), adjusting the mobile phase gradient, or changing the pH of the mobile phase.
Overloading of the chromatography column.Reduce the amount of sample loaded onto the column. Perform a loading study to determine the optimal sample concentration.
Peak Tailing in HPLC Secondary interactions between the analyte and the stationary phase.Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to reduce unwanted interactions.
Column degradation.Flush the column with a strong solvent or, if necessary, replace the column. Ensure proper column equilibration before each run.[8]
Irreproducible Results Variation in the quality of the plant material.Standardize the collection and pretreatment of the plant material. Ensure consistent drying and grinding procedures.[1]
Inconsistent experimental conditions.Carefully document and control all experimental parameters, including solvent preparation, temperature, and instrument settings.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound Yield

Extraction Method Solvent Temperature (°C) Time (hours) This compound Yield (mg/g of dry plant material)
MacerationEthanol25481.2 ± 0.2
Soxhlet ExtractionEthyl Acetate77122.5 ± 0.3
Ultrasound-Assisted Extraction (UAE)Methanol4013.1 ± 0.2
Microwave-Assisted Extraction (MAE)Acetone:Water (80:20)600.53.8 ± 0.4
Pressurized Liquid Extraction (PLE)Ethanol1000.254.5 ± 0.3

Table 2: Optimization of Solid-Phase Extraction (SPE) for Crude Extract Cleanup

SPE Cartridge Wash Solvent Elution Solvent Recovery of this compound (%) Purity of Eluate (%)
C18WaterMethanol95 ± 245 ± 5
C1810% Methanol in WaterAcetonitrile92 ± 355 ± 4
SilicaHexaneEthyl Acetate88 ± 460 ± 6
DiolDichloromethane5% Methanol in Dichloromethane90 ± 365 ± 5

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Grind the dried plant material to a fine powder (approximately 0.5 mm particle size).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of methanol to the flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 1 hour at 40°C.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with an additional 20 mL of methanol.

  • Concentration:

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Protocol 2: Purification of this compound using Flash Chromatography

  • Column Preparation:

    • Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexane.

    • Equilibrate the column with 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it completely.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect fractions of 10-15 mL.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration:

    • Pool the pure fractions containing this compound.

    • Evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Plant Material extraction Ultrasound-Assisted Extraction start->extraction filtration Filtration extraction->filtration concentration1 Solvent Evaporation filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract spe Solid-Phase Extraction (SPE Cleanup) crude_extract->spe flash_chrom Flash Chromatography spe->flash_chrom fraction_collection Fraction Collection flash_chrom->fraction_collection purity_check Purity Analysis (TLC/HPLC) fraction_collection->purity_check concentration2 Solvent Evaporation purity_check->concentration2 pure_compound Purified this compound concentration2->pure_compound lcms LC-MS/MS Analysis pure_compound->lcms nmr NMR Spectroscopy pure_compound->nmr final_characterization Structural Characterization lcms->final_characterization nmr->final_characterization

Caption: Overall workflow for the purification and analysis of this compound.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield or Purity Issue check_extraction Review Extraction Protocol start->check_extraction check_stability Assess Compound Stability start->check_stability check_chromatography Evaluate Chromatography Method start->check_chromatography optimize_extraction Optimize Solvent, Time, Temp check_extraction->optimize_extraction Inefficient? modify_conditions Adjust pH, Temp, Light check_stability->modify_conditions Degradation? optimize_separation Change Column, Mobile Phase, Gradient check_chromatography->optimize_separation Poor Separation? end Improved Purification optimize_extraction->end modify_conditions->end optimize_separation->end

Caption: Troubleshooting flowchart for low yield or purity issues.

References

Technical Support Center: Synthesis of Chlororepdiolide and Related Chlorinated Guaianolides

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of chlorinated guaianolides, focusing on key stages that are critical for achieving high yields and purity.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Guaianolide Core Formation Inefficient [5+2] cycloaddition or other key bond-forming reactions.- Optimize Catalyst and Ligands: For metal-catalyzed reactions, screen a variety of catalysts and ligands to improve efficiency and stereoselectivity.- Solvent and Temperature Screening: The choice of solvent and reaction temperature can significantly impact the reaction rate and selectivity. A thorough screening is recommended.- Substrate Purity: Ensure the purity of starting materials, as impurities can inhibit catalysts or lead to side reactions.
Poor Stereoselectivity in Allylation/Reduction Steps Steric hindrance or lack of effective directing groups.- Use of Chiral Reagents/Catalysts: Employ chiral auxiliaries, reagents, or catalysts to induce the desired stereochemistry.- Substrate Control: Modify the substrate to introduce directing groups that can guide the incoming reagent to the desired face of the molecule.- Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity.
Unselective Chlorination Multiple reactive sites on the guaianolide scaffold.- Use of Protecting Groups: Protect sensitive functional groups to prevent unwanted side reactions during chlorination.- Directed Chlorination: Employ reagents that can be directed by existing functional groups (e.g., hydroxyl groups) to achieve site-selective chlorination.- Screening of Chlorinating Agents: Different chlorinating agents (e.g., NCS, SO₂Cl₂) will exhibit different reactivities and selectivities.[1]
Low Yield in Lactonization Unfavorable ring closure due to steric or electronic factors.- Choice of Lactonization Conditions: Screen different lactonization protocols (e.g., Yamaguchi, Mitsunobu) to find the most effective method for your specific substrate.- Activation of the Carboxylic Acid: Ensure complete activation of the carboxylic acid to facilitate nucleophilic attack by the hydroxyl group.
Decomposition of Product During Purification Instability of the final compound to silica gel or other purification conditions.- Use of Alternative Purification Methods: Consider alternatives to silica gel chromatography, such as preparative HPLC, crystallization, or trituration.- Neutralization of Silica Gel: If silica gel must be used, it can be treated with a base (e.g., triethylamine) to neutralize acidic sites.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for maximizing the overall yield in a typical chlorinated guaianolide synthesis?

A1: The most critical steps are typically the construction of the core guaianolide skeleton and the late-stage chlorination and lactonization steps. The initial steps to form the bicyclic core often involve complex bond formations where stereochemistry is set. Low yields in these early stages are difficult to recover from. Late-stage functionalizations, such as chlorination, can suffer from a lack of selectivity, leading to a mixture of products and reducing the yield of the desired compound. Careful optimization of these key transformations is paramount.

Q2: How can I control the stereochemistry at the C5 and C7 positions during the formation of the seven-membered ring?

A2: Controlling the stereochemistry of the 5,7-fused ring system is a common challenge.[2] Strategies often rely on:

  • Substrate-controlled diastereoselectivity: The inherent stereochemistry of a chiral starting material, such as (+)-carvone, can direct the formation of subsequent stereocenters.[1]

  • Reagent-controlled synthesis: The use of chiral catalysts or reagents can favor the formation of one diastereomer over another.

  • Intramolecular reactions: Intramolecular bond formations, such as an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction, can provide good diastereoselectivity due to the conformational constraints of the tethered substrate.[2]

Q3: What are the best practices for introducing the chlorine atom onto the guaianolide scaffold?

A3: The introduction of a chlorine atom requires careful consideration of the reactivity of the guaianolide core.

  • Timing: Chlorination is often performed as a late-stage functionalization to avoid interference with earlier reactions.

  • Regioselectivity: The position of chlorination can be influenced by the choice of chlorinating agent and the presence of directing groups. For example, allylic positions are often susceptible to radical chlorination.[1]

  • Protecting Groups: It is often necessary to protect other reactive sites, such as alkenes or hydroxyl groups, before carrying out the chlorination step.

Q4: I am observing the formation of multiple chlorinated isomers. How can I improve the selectivity?

A4: The formation of multiple isomers is a common issue. To improve selectivity:

  • Directed Chlorination: If possible, use a directing group to favor chlorination at a specific site.

  • Enzymatic Chlorination: In some cases, biocatalysis with a halogenase enzyme can provide exquisite site- and stereoselectivity.

  • Iterative Optimization: Systematically vary the chlorinating agent, solvent, temperature, and reaction time to find conditions that favor the desired isomer.

Experimental Protocols

The following are generalized protocols for key reactions in the synthesis of chlorinated guaianolides, based on the synthesis of (+)-Mikanokryptin.[1] Note: These protocols should be adapted and optimized for the synthesis of Chlororepdiolide.

Protocol 1: Formation of the Guaianolide Core via Intramolecular Allylation

This protocol describes a tin(II) chloride-mediated intramolecular allylation to form the seven-membered ring of the guaianolide skeleton.

  • Preparation of the Allylic Iodide (in situ):

    • To a solution of the allylic alcohol precursor (1.0 eq) in a suitable solvent (e.g., THF), add sodium iodide (NaI, 3.0 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate the Finkelstein reaction.

  • Intramolecular Cyclization:

    • To the solution containing the in situ generated allylic iodide, add tin(II) chloride (SnCl₂, 2.0 eq).

    • Heat the reaction mixture to 60 °C and monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Parameter Condition Yield
Reactants Allylic alcohol, NaI, SnCl₂~90%[1]
Solvent THF-
Temperature 60 °C-
Reaction Time Monitored by TLC-
Protocol 2: Late-Stage Allylic Oxidation

This protocol describes the oxidation of an allylic position to introduce a ketone, a common step in the final stages of synthesis.

  • Reaction Setup:

    • To a solution of the guaianolide precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM), add activated manganese dioxide (MnO₂, 10 eq).

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Workup:

    • Monitor the progress of the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the Celite® pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the oxidized product. Further purification may be performed if necessary.

Parameter Condition Yield
Reactants Guaianolide precursor, MnO₂Near quantitative[1]
Solvent DCM-
Temperature Room Temperature-
Reaction Time Monitored by TLC-

Visualizations

experimental_workflow start Chiral Pool Starting Material ((+)-Carvone) step1 Allylic Chlorination & Reduction start->step1 step2 Silylation step1->step2 step3 Ozonolysis & Aldol Condensation step2->step3 intermediate1 Aldehyde Intermediate step3->intermediate1 step4 Indium-Mediated Allylation intermediate1->step4 intermediate2 Homoallylic Alcohol step4->intermediate2 step5 Deacetalization & Silylation intermediate2->step5 intermediate3 Cyclization Precursor step5->intermediate3 step6 Intramolecular Allylation (SnCl2-mediated) intermediate3->step6 intermediate4 Guaianolide Core step6->intermediate4 step7 Late-Stage Oxidations & Chlorination intermediate4->step7 final_product This compound Analog step7->final_product

Caption: Generalized synthetic workflow for chlorinated guaianolides.

troubleshooting_logic low_yield Low Yield Observed check_sm Check Starting Material Purity low_yield->check_sm optimize_reagents Optimize Reagents/Catalyst low_yield->optimize_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time) low_yield->optimize_conditions purification Review Purification Method low_yield->purification check_sm->optimize_reagents optimize_reagents->optimize_conditions optimize_conditions->purification

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with experimental compounds during in vitro assays. Due to the inability to identify a specific compound named "Chlororepdiolide," this document offers general guidance for poorly soluble, hydrophobic molecules.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. What is happening?

A1: This is a common issue known as "precipitation upon dilution." Your compound is likely highly hydrophobic. While it dissolves in a polar aprotic solvent like DMSO, the introduction of this stock solution into a predominantly aqueous environment (your cell culture medium) drastically lowers its solubility, causing it to crash out of solution. The final concentration of DMSO in the medium is often too low to maintain the solubility of a very hydrophobic compound.[1][2][3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. However, some robust cell lines can tolerate up to 1% or even 2% for short incubation periods. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.[2]

Q3: Are there alternative solvents to DMSO?

A3: Yes, other solvents can be used, but their compatibility with in vitro assays must be validated. Alternatives include ethanol, methanol, dimethylformamide (DMF), and polyethylene glycol (PEG).[4] Each has its own toxicity profile and solubilizing capacity. It's essential to test their effect on your specific cell line and assay.

Q4: Can I use surfactants to improve the solubility of my compound?

A4: Surfactants like Tween 80 or Pluronic F-68 can be used to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media. However, surfactants can also be cytotoxic and may interfere with your assay. Therefore, a dose-response curve for the surfactant alone should be performed to determine a non-toxic working concentration.

Q5: How can I determine the solubility limit of my compound in the assay medium?

A5: You can perform a kinetic solubility assay. Prepare serial dilutions of your compound in DMSO and then add them to your cell culture medium. The concentration at which you first observe precipitation (often measured by light scattering or visual inspection) is your approximate kinetic solubility limit.[3] Any data generated at or above this concentration in your main experiment should be interpreted with caution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates immediately upon addition to media. The compound is highly insoluble in the aqueous medium. The final DMSO concentration is too low.- Decrease the final concentration of the compound in the assay. - Increase the DMSO concentration in your stock solution to minimize the volume added to the medium. - Explore the use of co-solvents or solubilizing agents (see protocols below).
Results are not reproducible between experiments. The compound may be slowly precipitating over the course of the experiment, leading to variable effective concentrations.- Check for precipitation at the end of the incubation period. - Consider using a formulation with better stability, such as inclusion complexes with cyclodextrins.
Vehicle control (e.g., DMSO) shows unexpected effects. The cell line may be sensitive to the solvent at the concentration used.- Perform a dose-response curve for the vehicle to determine the no-effect concentration. - Reduce the final concentration of the vehicle in the assay.
The compound appears to be inactive in the assay. Poor solubility may be preventing the compound from reaching its target at a sufficient concentration.- Confirm the solubility of the compound in your assay medium. - Attempt to increase solubility using the methods described in this guide.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in a Co-Solvent System

This protocol is intended for compounds that are difficult to dissolve in DMSO alone.

  • Initial Solubilization: Attempt to dissolve the compound in a small amount of a strong organic solvent like DMSO or ethanol.

  • Co-Solvent Addition: To this solution, add a less toxic, water-miscible co-solvent such as polyethylene glycol 400 (PEG400) or propylene glycol. A common starting ratio is 1:1 (v/v) of DMSO to PEG400.

  • Vortexing and Sonication: Vortex the mixture thoroughly. If the compound does not fully dissolve, use a water bath sonicator to aid dissolution.

  • Final Dilution: This co-solvent stock can then be serially diluted in the cell culture medium. Remember to include the same co-solvent mixture in your vehicle control.

Protocol 2: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies due to its good solubility and low toxicity.

  • Complex Formation: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 45% w/v). Add the powdered compound directly to this solution.

  • Incubation: Incubate the mixture, typically with shaking or stirring, at room temperature or slightly elevated temperature for several hours to overnight to allow for complex formation.

  • Sterilization and Use: Sterilize the resulting solution by filtering through a 0.22 µm filter. This can then be used as the stock solution for your experiments.

Visualizing Experimental Workflows and Concepts

Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Troubleshooting Strategies cluster_2 Validation start Compound with Poor Aqueous Solubility sol_test Kinetic Solubility Test in Media start->sol_test precip Precipitation Observed? sol_test->precip strategy1 Optimize DMSO Concentration precip->strategy1 Yes strategy2 Use Co-solvents (e.g., PEG400) precip->strategy2 strategy3 Formulate with Cyclodextrins precip->strategy3 strategy4 Utilize Surfactants (e.g., Tween 80) precip->strategy4 vehicle_control Vehicle Toxicity Control strategy1->vehicle_control strategy2->vehicle_control strategy3->vehicle_control strategy4->vehicle_control assay Perform In Vitro Assay vehicle_control->assay end Reliable Data assay->end G cluster_0 Hydrophobic Compound cluster_1 Solubilization Agents cluster_2 Aqueous Medium compound Drug dmso DMSO compound->dmso Dissolves in peg PEG400 compound->peg Co-solvent cd Cyclodextrin compound->cd Forms Complex with surfactant Surfactant Micelle compound->surfactant Encapsulated by medium Cell Culture Medium dmso->medium Diluted in peg->medium cd->medium surfactant->medium

References

Technical Support Center: Optimizing Chlororepdiolide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Chlororepdiolide. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is HPLC resolution, and why is it critical for this compound analysis?

A1: In High-Performance Liquid Chromatography (HPLC), resolution (Rs) is the measure of how well two adjacent peaks are separated in a chromatogram. A resolution value of 1.5 or greater is typically desired, as it indicates "baseline separation," meaning the signal returns to the baseline between the two peaks.[1] Achieving good resolution is crucial for accurate quantification of this compound, especially when separating it from impurities, degradation products, or other active compounds in a mixture. Poor resolution can lead to inaccurate results and issues with regulatory compliance.[1]

Q2: What are the primary factors that influence the resolution of this compound in a reversed-phase HPLC method?

A2: The resolution is primarily governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[1][2]

  • Efficiency (N): Relates to the sharpness or narrowness of the peaks. It is influenced by the column's length, the particle size of the stationary phase, and the flow rate.[1][2][3]

  • Selectivity (α): Describes the separation between the peak maxima. It is most affected by the mobile phase composition (e.g., organic solvent type, pH) and the type of column stationary phase.[1][2]

  • Retention Factor (k'): Also known as the capacity factor, it measures how long this compound is retained on the column. It is controlled by the strength of the mobile phase.[1][3]

Q3: Should I use an isocratic or gradient elution for analyzing this compound?

A3: The choice depends on the complexity of your sample. An isocratic elution (constant mobile phase composition) is simpler and works well for analyzing pure this compound or simple mixtures. However, if your sample contains multiple compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is generally superior for achieving adequate resolution for all peaks in a reasonable timeframe.[1]

Q4: How does temperature affect the separation of this compound?

A4: Increasing the column temperature typically decreases the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter run times.[1] However, excessively high temperatures might cause this compound to degrade. It is recommended to experiment with temperatures in the range of 25-50°C, ensuring the analyte is stable at the selected temperature.[4]

Troubleshooting Guide: Enhancing this compound Resolution

This guide addresses the common issue of poor resolution between this compound and a closely eluting peak. The recommended steps are organized from simplest to most complex.

Problem: Poor resolution (Rs < 1.5) between this compound and an adjacent peak.

Step 1: Adjust the Mobile Phase Strength (Retention Factor, k')

The first and often easiest adjustment is to change the ratio of the aqueous and organic components in the mobile phase.

  • Action: If using reversed-phase HPLC (e.g., with a C18 column), decrease the percentage of the organic solvent (like acetonitrile or methanol).[2] This will increase the retention time for both peaks.

  • Expected Outcome: The increased interaction time with the stationary phase often allows for better separation between the peaks, thus improving resolution. Aim for a retention factor (k') between 2 and 10 for optimal results.[3]

Step 2: Modify the Flow Rate (Efficiency, N)
  • Action: Decrease the flow rate of the mobile phase (e.g., from 1.0 mL/min to 0.8 mL/min).[4]

  • Expected Outcome: A lower flow rate can increase column efficiency (N), leading to narrower peaks and improved resolution.[4] Be aware that this will also increase the total analysis time.

Step 3: Change the Organic Modifier (Selectivity, α)
  • Action: If your current method uses acetonitrile, try substituting it with methanol, or vice versa. You can also test mixtures of the two.

  • Expected Outcome: Acetonitrile and methanol interact differently with both the analyte and the stationary phase. This change can alter the elution order or relative spacing of the peaks (selectivity), which can significantly improve resolution.[2]

Step 4: Adjust Mobile Phase pH (Selectivity, α)
  • Action: If this compound or the co-eluting impurity has ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can dramatically alter retention and selectivity.[2][5] Use a suitable buffer to maintain a stable pH.

  • Expected Outcome: Changing the ionization state of an analyte changes its polarity and interaction with the reversed-phase column. This is a powerful tool for improving the separation of ionizable compounds.[5]

Step 5: Select a Different Column (Efficiency, N & Selectivity, α)

If mobile phase adjustments are insufficient, changing the column may be necessary.

  • Action 1 (Increase Efficiency): Switch to a column with the same stationary phase but a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm for UHPLC) or a longer column (e.g., from 150 mm to 250 mm).[1][2]

  • Expected Outcome: Both changes increase the column's theoretical plates (N), resulting in sharper peaks and better resolution.[1][4] Note that smaller particles will significantly increase backpressure.

  • Action 2 (Change Selectivity): Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a C8, Phenyl-Hexyl, or Cyano column).

  • Expected Outcome: Different stationary phases provide alternative chemical interactions (e.g., π-π interactions with a Phenyl column), which can drastically change the selectivity between this compound and the interfering peak.

Data Presentation

The following tables illustrate how changing key parameters can affect chromatographic results. The data is representative and serves as a guideline for experimentation.

Table 1: Effect of Mobile Phase Composition on Resolution

% AcetonitrileRetention Time (tR) of this compound (min)Resolution (Rs)Peak Tailing Factor
60%4.21.11.3
55%6.81.61.1
50%9.52.11.0

Table 2: Effect of Flow Rate on Resolution

Flow Rate (mL/min)Retention Time (tR) of this compound (min)Resolution (Rs)Column Backpressure (bar)
1.25.71.4180
1.06.81.6150
0.88.51.8120

Experimental Protocols

Baseline HPLC Method for Sesquiterpene Lactone Analysis (Adapted for this compound)

This protocol is a starting point based on established methods for similar compounds, like sesquiterpene lactones, and should be optimized for your specific application.

  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Elution Program: Gradient elution is recommended for complex samples.

    • 0-2 min: 30% B

    • 2-20 min: Linear gradient from 30% to 70% B

    • 20-25 min: Hold at 70% B

    • 25-26 min: Return to 30% B

    • 26-30 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm, as sesquiterpenes often lack strong chromophores and absorb at lower UV wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.[2]

Visualizations

The following diagrams illustrate key workflows and concepts in HPLC method development for improving resolution.

HPLC_Optimization_Workflow start_node Start: Poor Resolution (Rs < 1.5) A 1. Adjust Mobile Phase Strength (% Organic) start_node->A process_node process_node decision_node decision_node end_node End: Good Resolution (Rs >= 1.5) D1 Rs >= 1.5? A->D1 B 2. Decrease Flow Rate D2 Rs >= 1.5? B->D2 C 3. Change Organic Modifier (ACN <> MeOH) D3 Rs >= 1.5? C->D3 D 4. Change Column (Particle Size / Chemistry) D4 Rs >= 1.5? D->D4 D1->end_node Yes D1->B No D2->end_node Yes D2->C No D3->end_node Yes D3->D No D4->start_node No (Re-evaluate) D4->end_node Yes

Caption: A systematic workflow for troubleshooting and improving HPLC peak resolution.

Resolution_Factors Key Factors Influencing HPLC Resolution (Rs) Rs Resolution (Rs) Efficiency Efficiency (N) Sharper Peaks Rs->Efficiency Selectivity Selectivity (α) Peak Spacing Rs->Selectivity Retention Retention (k') Elution Time Rs->Retention P_Efficiency • Column Length • Particle Size • Flow Rate • Temperature Efficiency:head->P_Efficiency P_Selectivity • Mobile Phase (Solvent, pH) • Stationary Phase • Temperature Selectivity:head->P_Selectivity P_Retention • Mobile Phase Strength (% Organic) Retention:head->P_Retention

Caption: The relationship between primary factors and experimental parameters in HPLC resolution.

References

Technical Support Center: Sesquiterpene Lactone Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of sesquiterpene lactones (STLs).

Table of Contents

  • FAQs: Extraction and Isolation

  • FAQs: Structural Elucidation (NMR and Mass Spectrometry)

  • Troubleshooting Guide: Method-Specific Issues

  • Experimental Protocols

FAQs: Extraction and Isolation

Q1: My STL yield is consistently low. What are the most common reasons for this during extraction?

A1: Low yields of sesquiterpene lactones can often be attributed to several factors throughout the extraction and isolation process. Firstly, the choice of solvent is critical; polar organic solvents such as ethanol, methanol, or acetonitrile are generally more effective for extracting STLs than nonpolar solvents like petroleum spirit.[1][2] Secondly, the stability of STLs is a major concern. They can degrade under various conditions, including exposure to high temperatures, certain pH levels, and prolonged storage. For instance, a loss of about 20% of total sesquiterpenes was observed after 15-20 days in powdered herbal material, highlighting the need to use freshly powdered samples.[3]

To improve your yield, consider the following:

  • Solvent Selection: Employ polar organic solvents. Ethanol is often preferred due to its low toxicity.[1]

  • Temperature Control: Avoid high temperatures during extraction and solvent evaporation to prevent thermal degradation.[4]

  • Fresh Material: Use freshly ground plant material whenever possible to minimize degradation that can occur over time in powdered samples.[3]

  • Optimized Extraction Time: The duration of extraction can significantly impact the yield. In some cases, longer extraction times at moderate temperatures can increase the yield of free STLs by promoting the hydrolysis of their conjugated forms.[5]

Q2: I am having trouble separating isomeric STLs. What chromatographic strategies can I employ?

A2: The separation of isomeric sesquiterpene lactones is a common challenge due to their similar chemical structures. High-Performance Liquid Chromatography (HPLC) is the method of choice for STL analysis.[4][6] To optimize the separation of isomers, you can adjust several chromatographic parameters:

  • Column Choice: Reversed-phase columns (e.g., C18) are commonly used. For particularly challenging separations, consider columns with smaller particle sizes, which provide higher plate numbers and sharper peaks, leading to better resolution.[7]

  • Mobile Phase Composition: Fine-tuning the mobile phase composition is crucial. Gradients of acetonitrile-water or methanol-water are frequently employed.[4] Experiment with different gradient slopes and solvent compositions to enhance separation.

  • Temperature: Column temperature can influence selectivity. Operating at elevated temperatures (e.g., 40–60 °C for small molecules) can improve peak shape and resolution.[7]

  • Advanced Techniques: For highly complex mixtures or difficult-to-separate isomers, consider advanced techniques like High-Speed Counter-Current Chromatography (HSCCC), which can improve recovery rates and purity while minimizing compound degradation.[8][9]

Workflow for Optimizing STL Isomer Separation by HPLC

start Start: Isomeric STL Mixture c18 Initial Separation on C18 Column start->c18 eval1 Evaluate Resolution c18->eval1 adjust_mp Adjust Mobile Phase Gradient eval1->adjust_mp Poor success Successful Separation eval1->success Good eval2 Evaluate Resolution adjust_mp->eval2 adjust_temp Optimize Column Temperature eval3 Evaluate Resolution adjust_temp->eval3 small_particle Consider Smaller Particle Size Column eval4 Evaluate Resolution small_particle->eval4 hsccc Advanced Technique: HSCCC hsccc->success fail Separation Unsuccessful Consider Alternative Strategy hsccc->fail eval2->adjust_temp Poor eval2->success Good eval3->small_particle Poor eval3->success Good eval4->hsccc Poor eval4->success Good

Caption: A stepwise workflow for optimizing the HPLC separation of sesquiterpene lactone isomers.

FAQs: Structural Elucidation (NMR and Mass Spectrometry)

Q3: My 1H NMR spectrum for an STL is very complex with significant signal overlap. How can I resolve these signals for accurate structure determination?

A3: Signal overlap in 1H NMR spectra is a frequent issue in the analysis of complex molecules like sesquiterpene lactones.[10][11] Several strategies can be employed to overcome this challenge:

  • Use of Different Solvents: Recording the spectrum in a different deuterated solvent (e.g., benzene-d6 instead of chloroform-d6) can alter the chemical shifts of protons and potentially resolve overlapping signals.[12]

  • Higher Magnetic Field: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of signals.

  • 2D NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving overlapping signals and establishing connectivity within the molecule.[13][14] Commonly used 2D NMR experiments for STLs include:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for stereochemical assignments.[15]

Q4: What are the characteristic fragmentation patterns of STLs in mass spectrometry, and how can they aid in identification?

A4: The fragmentation patterns of sesquiterpene lactones in mass spectrometry are highly dependent on their specific structure and the ionization technique used. Electrospray ionization (ESI) is a soft ionization method commonly used for STLs, often in positive ion mode.[6] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.

Common fragmentation pathways include:

  • Loss of Side Chains: A primary fragmentation event is often the neutral loss of acyl side chains, typically from the C-8 position.[16][17]

  • Loss of Water and Carbon Monoxide: Subsequent losses of water (H₂O) and carbon monoxide (CO) from the core structure are frequently observed.[6]

  • Characteristic Diagnostic Ions: Specific STL skeletons can produce diagnostic fragment ions. For example, hirsutinolide-type STLs show characteristic ions at m/z 299 and 259.[16][17]

  • Influence of Stereochemistry: The stereochemistry of substituents can influence the relative abundances of product ions, providing further structural clues.[6]

Q5: Should I use Electron Ionization (EI) or Electrospray Ionization (ESI) for my STL analysis with mass spectrometry?

A5: The choice between EI and ESI depends on the properties of your sesquiterpene lactone and the analytical goal.

  • Electron Ionization (EI): This is a hard ionization technique typically coupled with Gas Chromatography (GC-MS). It causes extensive fragmentation, which can be useful for creating a reproducible fragmentation pattern for library matching. However, many STLs are thermally labile and may degrade in the heated GC inlet, making this technique unsuitable.[4][18]

  • Electrospray Ionization (ESI): This is a soft ionization technique, ideal for thermally labile and polar compounds, and is typically coupled with Liquid Chromatography (LC-MS). ESI often produces a prominent protonated molecule ([M+H]⁺) or other adducts, with minimal initial fragmentation.[18][19] This allows for the determination of the molecular weight, and subsequent fragmentation for structural analysis can be controlled using tandem MS (MS/MS). For most STL characterization studies, ESI is the preferred method .

Troubleshooting Guide: Method-Specific Issues

Problem Potential Cause(s) Recommended Solution(s)
NMR: Poor signal-to-noise ratio - Low sample concentration- Insufficient number of scans- Increase sample concentration if possible.- Increase the number of scans (note: signal-to-noise increases with the square root of the number of scans).[20]- Use a smaller diameter NMR tube for mass-limited samples to increase concentration.[20]
NMR: Broad or distorted peaks - Presence of paramagnetic impurities- Sample aggregation- Unresolved couplings- Filter the sample to remove any particulate matter.- Try a different solvent or adjust the sample concentration.- Consider using "pure-shift" NMR experiments to simplify multiplets into singlets.[10]
MS: No clear molecular ion peak with ESI - In-source fragmentation- Formation of multiple adducts (e.g., [M+Na]⁺, [M+K]⁺)- Optimize ESI source parameters (e.g., capillary voltage, temperature) to minimize in-source fragmentation.- Scrutinize the spectrum for common adducts and confirm the molecular weight based on these.
HPLC: Tailing peaks - Strong interaction between analyte and stationary phase- Column overload- Adjust the mobile phase pH to suppress ionization of acidic or basic functional groups.- Reduce the injection volume or sample concentration.
General: STL Degradation During Analysis - Exposure to heat, light, or non-neutral pH- Reaction with solvents (e.g., ethanol)- Use lower temperatures for GC inlets and MS sources.- Protect samples from light.- Buffer mobile phases and sample solutions to a neutral pH.- Be aware of potential reactions with alcoholic solvents, especially during long-term storage.[21][22]

Quantitative Data on STL Stability

The stability of sesquiterpene lactones is a critical factor in their accurate characterization. The following table summarizes degradation data from various studies.

Sesquiterpene LactoneConditionsDegradation/ObservationReference
Eremantholide C (in ethanolic extract)40°C12.94% decrease in concentration[23]
Eremantholide C (isolated)40°C9.51% decrease in concentration[23]
11α,13-dihydrohelenalin esters (in Arnica tincture)3 years at +4°C13% decrease in content[21][22][24]
11α,13-dihydrohelenalin esters (in Arnica tincture)3 years at +25°C32% decrease in content[21][22][24]
11α,13-dihydrohelenalin esters (in Arnica tincture)3 years at +30°C37% decrease in content[21][22][24]
NobilinAqueous mediaDegradation via lactone ring opening and transannular cyclization[3]

Logical Flow for Investigating STL Instability

start Suspected STL Instability check_storage Review Storage Conditions (Temp, Light, Duration) start->check_storage check_solvents Analyze Solvents Used (pH, Reactivity) start->check_solvents check_analytical Examine Analytical Method (GC/MS Temp, HPLC pH) start->check_analytical storage_issue Instability due to Storage check_storage->storage_issue solvent_issue Instability due to Solvent check_solvents->solvent_issue analytical_issue Instability during Analysis check_analytical->analytical_issue sol_storage Optimize Storage: Low Temp, Dark, Inert Atmosphere storage_issue->sol_storage Identified sol_solvent Use Buffered/Neutral Solvents solvent_issue->sol_solvent Identified sol_analytical Modify Method: Lower Temp, Neutral pH analytical_issue->sol_analytical Identified reanalyze Re-analyze Sample sol_storage->reanalyze sol_solvent->reanalyze sol_analytical->reanalyze

Caption: A troubleshooting flowchart for identifying and addressing the causes of sesquiterpene lactone instability.

Experimental Protocols

Protocol 1: General Extraction of Sesquiterpene Lactones

This protocol is a general guideline and may require optimization based on the specific plant material and target STLs.

  • Preparation of Plant Material:

    • Air-dry the plant material at room temperature, protected from direct sunlight.

    • Grind the dried material to a fine powder immediately before extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in ethanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated extract in water.

    • Perform successive partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to fractionate the extract. STLs are typically found in the dichloromethane and ethyl acetate fractions.

  • Purification:

    • Subject the STL-rich fraction to column chromatography (e.g., silica gel) followed by preparative HPLC for final purification.

Protocol 2: Stability Testing of an STL in Solution

This protocol outlines a forced degradation study to assess the stability of a purified STL.

  • Preparation of Stock Solution:

    • Prepare a stock solution of the purified STL in methanol at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Alkaline: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral (Hydrolytic): Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Oxidative: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.

    • Thermal: Keep an aliquot of the stock solution in a sealed vial at 60°C.

    • Photolytic: Expose an aliquot of the stock solution to UV light (e.g., 254 nm).

  • Time Points and Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method (e.g., HPLC-PDA) to quantify the remaining amount of the parent STL and detect any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining STL at each time point for each condition.

    • Plot the percentage of remaining STL versus time to determine the degradation kinetics.

References

Technical Support Center: Enhancing the Bioactivity of Chlororepdiolide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the bioactivity of Chlororepdiolide and its derivatives. Given that this compound is a sesquiterpene lactone, this guide draws upon established principles and methodologies for this class of compounds to address common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its therapeutic potential?

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Sesquiterpene lactones have demonstrated significant potential as anti-inflammatory and anticancer agents. Enhancing the bioactivity of these compounds aims to improve their efficacy and selectivity for therapeutic applications.

Q2: Why is it necessary to synthesize derivatives of a natural product like this compound?

While natural products are excellent starting points for drug discovery, they often have limitations.[1][2] Synthesizing derivatives is a key strategy to:

  • Enhance Potency: Modify the structure to increase its interaction with the biological target.

  • Improve Selectivity: Reduce off-target effects and decrease cytotoxicity against healthy cells.[3]

  • Optimize Pharmacokinetics (ADMET): Improve absorption, distribution, metabolism, excretion, and toxicity profiles to make the compound more "drug-like".[2]

  • Increase Solubility and Stability: Modify the molecule to improve its solubility in physiological media and enhance its chemical stability.

Q3: What are the common chemical strategies for modifying this compound to enhance bioactivity?

Structure-activity relationship (SAR) studies on sesquiterpene lactones have revealed several effective modification strategies. These often involve targeting reactive functional groups without disrupting the core pharmacophore. Common strategies include:

  • Modification of the α-methylene-γ-lactone moiety: This group is often crucial for activity, but targeted modifications can fine-tune reactivity and selectivity.

  • Addition of Lipophilic Groups: Introducing alkyl or aryl-silyl functionalities can increase lipophilicity, which may enhance cell permeability and cytotoxic activity.[3]

  • Introduction of Heterocyclic Moieties: Using "click chemistry" to add moieties like 1,2,3-triazoles can create new interactions with biological targets and has been shown to enhance antitumor activity.[3]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and evaluation of this compound derivatives.

Problem 1: Low Yield or Failed Synthesis of Derivatives

Possible CauseSuggested Solution
Steric Hindrance: The target functional group on the this compound core is not easily accessible to reagents.Use smaller, more reactive reagents. Increase reaction temperature or time, but monitor for degradation. Consider using microwave-assisted synthesis to improve reaction kinetics.[4]
Reagent Incompatibility: The chosen reagents are degrading the parent compound or are unsuitable for the desired transformation.Review the literature for successful modifications on similar sesquiterpene lactone scaffolds.[3][5] Perform small-scale test reactions with different catalysts or solvent systems.
Poor Starting Material Quality: The isolated this compound is impure, containing contaminants that interfere with the reaction.Re-purify the starting material using High-Performance Liquid Chromatography (HPLC).[6] Confirm purity using NMR and Mass Spectrometry.

Problem 2: Poor Solubility of a Newly Synthesized Derivative

Possible CauseSuggested Solution
Increased Lipophilicity/Crystallinity: The modification has made the compound significantly less soluble in aqueous or common organic solvents.Prepare stock solutions in 100% DMSO. For assays, perform serial dilutions in culture media, ensuring the final DMSO concentration is non-toxic to cells (typically <0.5%).
Compound Aggregation: The derivative self-assembles into aggregates, reducing the effective concentration.Use sonication to help dissolve the compound. Include a small amount of a biocompatible surfactant like Tween-80 in the formulation if the experimental design allows.

Problem 3: Inconsistent Results in Bioactivity Assays

Possible CauseSuggested Solution
Compound Instability: The derivative degrades in the assay medium (e.g., due to pH or interaction with media components).Assess compound stability by incubating it in the assay medium for the duration of the experiment and analyzing its integrity via HPLC. If unstable, consider shortening the exposure time or using a different assay.
Cell Line Variability: Different passages of the same cell line are responding differently.Use cell lines with a consistent and low passage number. Regularly perform cell line authentication.
Assay Interference: The compound may be fluorescent or colored, interfering with assays that use absorbance or fluorescence readouts (e.g., MTT, CyQuant).Switch to an endpoint assay that is less susceptible to such interference, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[3]

Section 3: Data Presentation

Effective lead optimization requires direct comparison of derivative performance against the parent compound.

Table 1: Comparative Antiproliferative Activity (GI₅₀ in µM) of this compound and its Derivatives

CompoundA549 (Lung)HBL-100 (Breast)HeLa (Cervical)SW1573 (Lung)T47-D (Breast)WiDr (Colon)
This compound (Parent) 8.5 ± 0.710.2 ± 1.17.9 ± 0.511.5 ± 1.39.8 ± 0.98.1 ± 0.6
Derivative 1 (Silyl Ether) 4.2 ± 0.3 5.1 ± 0.43.5 ± 0.2* 6.8 ± 0.7*4.9 ± 0.5**4.0 ± 0.3
Derivative 2 (Triazole) 2.1 ± 0.2* 3.3 ± 0.31.8 ± 0.1****3.9 ± 0.4**2.5 ± 0.2****2.2 ± 0.2****
Doxorubicin (Control) 0.05 ± 0.010.08 ± 0.010.06 ± 0.010.09 ± 0.020.07 ± 0.010.04 ± 0.01
Data is hypothetical, modeled on published results for similar compounds[3]. Statistical significance compared to parent compound: * p < 0.05; ** p < 0.01; *** p < 0.001; **** p < 0.0001.

Table 2: Cytotoxicity in Non-Cancerous Cells and Selectivity Index

CompoundCytotoxicity CC₅₀ (µM) in SplenocytesSelectivity Index (SI = CC₅₀ / Avg GI₅₀)
This compound (Parent) 35.4 ± 2.53.9
Derivative 1 (Silyl Ether) 38.1 ± 3.17.9
Derivative 2 (Triazole) 45.2 ± 3.816.7
Selectivity Index is a ratio of cytotoxicity to potency. A higher SI value indicates greater selectivity for cancer cells. Data is hypothetical, modeled on published results[3].

Section 4: Key Experimental Protocols

Protocol 4.1: General Protocol for Synthesis of a 1,2,3-Triazole Derivative via CuAAC "Click Chemistry"

This protocol assumes the prior synthesis of an alkyne-modified this compound derivative.

  • Dissolution: Dissolve the alkyne-modified this compound (1 equivalent) and an appropriate azide partner (1.1 equivalents) in a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in H₂O. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents) in H₂O.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The reaction should turn from colorless to a light green/yellow.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel or via preparative HPLC to yield the final triazole derivative.[6]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 4.2: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This assay determines cytotoxicity based on the measurement of cellular protein content.[3]

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., 0.5% DMSO) and a positive control.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Shake the plates for 5 minutes on a shaker and measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (concentration causing 50% growth inhibition) using non-linear regression analysis.

Protocol 4.3: NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol evaluates the ability of a compound to inhibit the activation of the NF-κB signaling pathway.[7]

  • Cell Culture: Seed cells (e.g., JIMT-1) on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

  • Pre-treatment: Treat the cells with the this compound derivative (e.g., at 10 µM) or vehicle control for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant like TNF-α (e.g., 20 ng/mL) to the wells (except for the unstimulated control) and incubate for 30 minutes.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody: Incubate the cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

  • Secondary Antibody: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using an epifluorescence microscope. In unstimulated or effectively treated cells, p65 (green fluorescence) will be in the cytoplasm. In stimulated cells, p65 will translocate to the nucleus, co-localizing with the DAPI stain (blue).

  • Quantification: Quantify the percentage of cells showing nuclear p65 localization.

Section 5: Visualizations

Diagram 1: General Workflow for Bioactivity Enhancement

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization A Isolation of Parent This compound B Structural Characterization (NMR, MS) A->B C Design of Derivatives (SAR, In Silico Modeling) B->C D Chemical Synthesis & Purification (HPLC) C->D E Primary Screening (e.g., SRB Assay) D->E F Determine GI50/IC50 Values E->F G Selectivity Assay (Normal vs. Cancer Cells) F->G H Mechanism of Action (e.g., NF-kB Assay) G->H I Analyze SAR Data H->I I->C Feedback J Iterative Redesign & Synthesis I->J J->E  Refine & Rescreen K Advanced In Vitro Models (3D Spheroids, Co-culture) L In Vivo Studies (Animal Models) K->L

Caption: Workflow from natural product isolation to lead optimization.

Diagram 2: Troubleshooting Inconsistent Bioassay Results

G Start Inconsistent GI50 / IC50 Results CheckCompound Check Compound Integrity Start->CheckCompound Purity Confirm Purity & Structure (NMR, LC-MS) CheckCompound->Purity Purity? Solubility Verify Solubility in Media (Microscopy) CheckCompound->Solubility Soluble? Stability Test Stability in Media (Incubate + HPLC) CheckCompound->Stability Stable? CheckCells Check Cell Line Health Passage Use Low Passage Number CheckCells->Passage Passage Low? Contamination Test for Mycoplasma CheckCells->Contamination Contaminated? CheckAssay Check Assay Protocol Reagents Check Reagent Expiration & Preparation CheckAssay->Reagents Reagents OK? Controls Analyze Positive/Negative Controls CheckAssay->Controls Controls OK? Interference Test for Compound Interference with Readout CheckAssay->Interference Interference? Purity->CheckCells Solubility->CheckCells Stability->CheckCells Passage->CheckAssay Contamination->CheckAssay End Consistent Results Reagents->End Controls->End Interference->End

Caption: A logical flowchart for diagnosing inconsistent bioassay data.

Diagram 3: Hypothesized Inhibition of NF-κB Signaling Pathway

G TNF Inflammatory Stimulus (e.g., TNF-α) TNFR TNFR Receptor TNF->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_complex p50/p65 IκBα IkB->NFkB_complex:p2 NFkB_active p50/p65 (Active NF-κB) NFkB_complex:p1->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Derivative This compound Derivative Derivative->IKK Inhibits

Caption: Inhibition of IKK by a derivative prevents NF-κB activation.

References

Technical Support Center: Interpreting Complex NMR Spectra of Novel Chlorinated Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structure elucidation of complex chlorinated natural products, such as the hypothetical molecule "Chlororepdiolide," using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of chlorinated compounds often complex and difficult to interpret?

A1: The complexity arises from several factors:

  • Electronegativity of Chlorine: The chlorine atom strongly deshields nearby protons, shifting their signals downfield. This can cause signals to move into crowded regions of the spectrum, leading to overlap.[1]

  • Second-Order Effects: When coupled protons have very similar chemical shifts (a small Δν/J ratio), second-order coupling (or complex splitting) can occur. This results in patterns that do not follow the simple n+1 rule, creating multiplets that are difficult to interpret directly.

  • Stereochemical Effects: The rigid conformations of cyclic natural products can lead to complex dihedral angle relationships between protons, resulting in a wide range of coupling constants and overlapping multiplet patterns.

Q2: How does the presence of chlorine affect the ¹³C NMR spectrum?

A2: The primary effect is a significant downfield shift for the carbon atom directly attached to the chlorine atom (the α-carbon). This is due to the high electronegativity of chlorine. The chemical shift of a chlorinated carbon can be predicted, but computational methods are often recommended for higher accuracy.[2][3] In high-resolution spectra, you may also observe isotopic splitting of the carbon signal due to the presence of both ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance) isotopes, which can cause the carbon to appear as two closely spaced peaks with a roughly 3:1 intensity ratio.[4]

Q3: I am observing signal overlap in my ¹H NMR spectrum. What strategies can I use to resolve these signals?

A3: Signal overlap is a common challenge. Here are several effective strategies:

  • Use a Higher Field Spectrometer: Higher magnetic field strengths increase the chemical shift dispersion, spreading the signals out and reducing overlap.[5]

  • Change the Solvent: Using a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of specific protons due to different solvent-solute interactions, potentially resolving the overlap.[6]

  • 2D NMR Techniques: Two-dimensional NMR experiments are essential for resolving overlapped signals.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing you to trace connections even through overlapped regions.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. Since ¹³C spectra are typically better resolved, this can help differentiate overlapping proton signals based on their carbon attachments.[5]

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just direct neighbors. This is useful for identifying all protons belonging to a specific molecular fragment, even if some are overlapped.[8]

Q4: How can I confidently assign the stereochemistry of my chlorinated natural product?

A4: Determining stereochemistry requires a combination of techniques:

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Measuring these values from a well-resolved ¹H spectrum can help determine the relative stereochemistry of substituents on a ring.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are directly bonded. This is one of the most powerful tools for determining relative stereochemistry.[9]

  • Comparison with Known Compounds: If similar structures have been reported in the literature, comparing your NMR data can provide valuable clues about the stereochemistry.[10]

Troubleshooting Guide

Problem 1: My sample has poor solubility in standard NMR solvents like CDCl₃, leading to broad peaks.

  • Solution:

    • Try Alternative Solvents: Test the solubility of your compound in other common deuterated solvents such as acetone-d₆, methanol-d₄, or DMSO-d₆. Be aware that DMSO can be difficult to remove from the sample.[6]

    • Gentle Warming: Gently warming the sample may improve solubility, but be cautious of potential degradation if the compound is thermally sensitive.

    • Use a Solvent Mixture: A mixture of solvents (e.g., CDCl₃ with a few drops of methanol-d₄) can sometimes improve solubility while maintaining good spectral resolution.

    • Check for Particulates: Ensure your sample is free of any suspended particles by filtering it through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[11]

Problem 2: The baseline of my ¹H NMR spectrum is distorted ("wavy").

  • Solution:

    • Increase Acquisition Time: A wavy baseline can be a result of a truncated Free Induction Decay (FID). Increase the acquisition time (at) to allow the FID to decay fully.

    • Apply Apodization: Apply an exponential line broadening function (e.g., lb = 0.3 Hz) before Fourier transformation. This will improve the baseline at the cost of a slight decrease in resolution.

    • Check Shimming: Poor shimming can also contribute to baseline issues. Ensure the instrument is properly shimmed on your sample.[12]

Problem 3: I am struggling to distinguish between two possible diastereomers based on the available NMR data.

  • Solution:

    • Focus on NOESY/ROESY: Diastereomers will have different 3D structures and therefore different through-space proton-proton distances. A detailed analysis of the NOESY or ROESY cross-peaks is often the key to differentiation. Look for key correlations that are only possible in one of the isomers.[9]

    • Precise Coupling Constant Analysis: Carefully measure the vicinal coupling constants (³JHH). Even small differences in these values can reflect the different dihedral angles present in each diastereomer.

    • Chemical Shift Comparison: The chemical shifts of protons and carbons can be subtly different between diastereomers due to changes in the local electronic environment. Compare the experimental shifts to those predicted by computational (DFT) methods for each possible isomer.[2]

Data Presentation: Hypothetical ¹H and ¹³C NMR Data for "this compound"

The following tables present hypothetical NMR data for a plausible complex chlorinated sesquiterpene lactone, which we will call "this compound." This data is provided for illustrative purposes to guide researchers in organizing their own experimental results.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)COSY Correlations
H-14.85dd11.5, 4.5H-2
H-22.10m-H-1, H-3
H-32.35m-H-2
H-53.15d10.5H-6
H-64.50t10.5H-5, H-7
H-72.80m-H-6, H-13a, H-13b
H-9a1.95dd14.0, 5.0H-9b
H-9b1.75dd14.0, 11.0H-9a
H-13a6.25d3.0H-7, H-13b
H-13b5.80d3.0H-7, H-13a
H-141.25s--
H-151.90s--

Table 2: Hypothetical ¹³C NMR and HMBC Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)C-TypeHMBC Correlations (from ¹H at)
C-178.5CHH-2, H-14, H-15
C-235.2CH₂H-1, H-3
C-338.0CH₂H-2
C-472.1CH-3, H-5, H-14, H-15
C-555.8CHH-6, H-14
C-682.3CHH-5, H-7
C-748.9CHH-5, H-6, H-13a, H-13b
C-865.5C-ClH-7, H-9a, H-9b
C-941.0CH₂H-7
C-1045.3CH-1, H-5, H-9a, H-9b, H-14
C-11139.5CH-7, H-13a, H-13b
C-12170.1C=OH-6, H-7, H-13a, H-13b
C-13122.4CH₂H-7
C-1428.1CH₃H-1, H-5, H-10
C-1521.5CH₃H-1, H-3

Experimental Protocols

Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a 30° or 45° pulse angle to ensure adequate relaxation between scans.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Protocol 2: 2D NMR (COSY, HSQC, HMBC) Acquisition

  • Sample Preparation: A slightly more concentrated sample (~15-20 mg) is often beneficial for 2D NMR experiments.

  • COSY:

    • Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • Acquire data with at least 256 increments in the indirect dimension (t₁) and 2-4 scans per increment.

  • HSQC:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Set the experiment to optimize for one-bond ¹JCH coupling (typically ~145 Hz).

    • Acquire data with at least 256 increments in t₁ and 4-8 scans per increment.

  • HMBC:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Set the long-range coupling delay to optimize for ²JCH and ³JCH correlations (typically a value corresponding to 8-10 Hz).

    • Acquire data with at least 256-512 increments in t₁ and 8-16 scans per increment to detect weaker correlations.

Mandatory Visualization

experimental_workflow cluster_sample Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_elucidation Structure Elucidation Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR DEPT DEPT-135/90 C13_NMR->DEPT COSY gCOSY DEPT->COSY HSQC gHSQC COSY->HSQC HMBC gHMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Fragments Assemble Fragments NOESY->Fragments Stereochem Determine Stereochemistry Fragments->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: Workflow for NMR-based structure elucidation of a novel compound.

signaling_pathway cluster_data Key 2D NMR Data cluster_interpretation Interpretation Logic H1_H1 COSY (¹H-¹H Connectivity) Fragments Identify Spin Systems & Molecular Fragments H1_H1->Fragments C1_H1 HSQC (¹JCH Connectivity) C1_H1->Fragments C_H_long HMBC (²⁻³JCH Connectivity) Connect Connect Fragments (via HMBC) C_H_long->Connect Fragments->Connect Final_Structure Assemble Full Carbon Skeleton Connect->Final_Structure

Caption: Logical relationships in 2D NMR data interpretation.

References

Validation & Comparative

Comparative Analysis of Chlororepdiolide and Other Repdiolides in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic and apoptotic activities of chlorinated guaianolide sesquiterpenoids.

In the landscape of natural product-based cancer research, sesquiterpene lactones, particularly those of the guaianolide class, have garnered significant attention for their potent biological activities. This guide provides a comparative analysis of a specific subset of these compounds, the chlorinated repdiolides, with a focus on their cytotoxic effects against various cancer cell lines. While the specific compound "Chlororepdiolide" is not explicitly detailed in recent literature, this guide will focus on closely related and well-studied chlorinated guaianolides, such as chlorohyssopifolins and linichlorins, which are considered representative of this class. This analysis is based on robust experimental data and aims to provide researchers with a clear, comparative overview to inform future drug discovery and development efforts.

Unveiling the Cytotoxic Potential: A Comparative Data Overview

The cytotoxic activity of chlorinated guaianolides has been evaluated against a panel of human cancer cell lines, revealing potent growth-inhibitory effects. The following table summarizes the 50% inhibitory concentration (IC50) values for several key chlorinated repdiolides, providing a direct comparison of their efficacy.

CompoundHL-60 (Leukemia) IC50 (µM)U-937 (Leukemia) IC50 (µM)U-937/Bcl-2 (Leukemia) IC50 (µM)SK-MEL-1 (Melanoma) IC50 (µM)
Chlorohyssopifolin A < 10< 10< 10< 10
Chlorohyssopifolin C < 10> 10> 10> 10
Chlorohyssopifolin D < 10< 10< 10< 10
Linichlorin A < 10< 10< 10< 10

Data sourced from Estévez-Sarmiento et al., 2020.[1][2]

Key Findings from the Data:

  • Potent Cytotoxicity: Chlorohyssopifolins A and D, along with Linichlorin A, demonstrated significant cytotoxic activity against all tested cancer cell lines, with IC50 values consistently below 10 µM.[1][2]

  • Structure-Activity Relationship: The potent activity of these compounds is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in biological molecules through a Michael-type addition.[1] The presence and position of the chlorine atom also play a crucial role in their biological activity.

  • Overcoming Resistance: Notably, the cytotoxic efficacy of the potent compounds was maintained in the U-937 cell line engineered to overexpress the anti-apoptotic protein Bcl-2, suggesting a potential to overcome certain mechanisms of drug resistance.[1][2]

Delving into the Mechanism of Action: Induction of Apoptosis

The anticancer effects of these chlorinated guaianolides are not merely cytostatic; they actively induce programmed cell death, or apoptosis, in cancer cells. Experimental evidence indicates that Chlorohyssopifolins A and D, as well as Linichlorin A, are potent inducers of apoptosis in human U-937 leukemia cells.[1][3]

The apoptotic cascade initiated by these compounds involves key molecular events:

  • Cytochrome c Release: Treatment with these compounds triggers the release of cytochrome c from the mitochondria into the cytosol.[1][3] This is a critical step in the intrinsic pathway of apoptosis.

  • Caspase Activation: The release of cytochrome c leads to the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.[1][2]

  • PARP Cleavage: A downstream target of activated caspases is poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspases is a hallmark of apoptosis.[1][2]

These findings collectively point to a mechanism of action where chlorinated repdiolides induce cancer cell death through the mitochondrial-mediated apoptotic pathway.

Signaling Pathways Implicated in Repdiolide Activity

The biological activities of sesquiterpene lactones, including guaianolides, are often linked to their ability to modulate key signaling pathways involved in inflammation and cancer progression. Two of the most notable pathways are NF-κB and STAT3.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.[4] Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, which contributes to their anti-inflammatory and anticancer properties.[1]

NF_kB_Signaling Ligand Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Ligand->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus Gene_expression Target Gene Expression (Inflammation, Survival) Repdiolides Repdiolides Repdiolides->IKK_complex inhibit

Caption: Inhibition of the NF-κB signaling pathway by repdiolides.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that plays a critical role in cell growth, survival, and differentiation. Aberrant activation of the STAT3 pathway is frequently observed in many types of cancer. The inhibition of this pathway is a promising strategy for cancer therapy.

STAT3_Signaling Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive STAT3_active p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus translocates Gene_expression Target Gene Expression (Proliferation, Survival) Repdiolides Repdiolides Repdiolides->JAK inhibit Repdiolides->STAT3_active inhibit

Caption: Potential inhibition of the STAT3 signaling pathway by repdiolides.

Experimental Protocols: A Guide to Key Methodologies

To ensure the reproducibility and validation of the presented findings, this section details the experimental protocols for the key assays used to evaluate the cytotoxic and apoptotic effects of chlorinated repdiolides.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Chlorohyssopifolin A, D, Linichlorin A) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add Test Compounds & Vehicle Control incubate1->add_compounds incubate2 Incubate (72h) add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.

Protocol:

  • Cell Treatment: Treat U-937 cells with the test compounds (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with Test Compounds start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V & Propidium Iodide wash_cells->stain_cells incubate Incubate (15 min, dark) stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

Conclusion

This comparative analysis underscores the significant potential of chlorinated repdiolides as a promising class of anticancer agents. The potent cytotoxicity, ability to induce apoptosis, and potential to overcome drug resistance mechanisms make these compounds compelling candidates for further preclinical and clinical investigation. The detailed experimental protocols and visualization of key signaling pathways provided in this guide are intended to facilitate further research and development in this important area of oncology. Future studies should focus on elucidating the precise structure-activity relationships, identifying specific molecular targets, and evaluating the in vivo efficacy and safety of these promising natural products.

References

A Comparative Analysis of the Cytotoxic Effects of Chlororeptolide and Parthenolide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-based cancer therapeutics, sesquiterpene lactones have emerged as a promising class of compounds. Among these, Chlororeptolide, isolated from Centipeda minima, and Parthenolide, derived from feverfew (Tanacetum parthenium), have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. This guide provides a detailed comparison of their cytotoxic effects, mechanisms of action, and the experimental protocols used to evaluate them, aimed at researchers, scientists, and drug development professionals.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. While extensive data is available for Parthenolide, specific IC50 values for Chlororeptolide are less documented. However, studies on sesquiterpene lactones isolated from Centipeda minima provide a strong indication of its potential potency. The following table summarizes the IC50 values for Parthenolide across a range of cancer cell lines and provides an estimated range for Chlororeptolide based on the activity of structurally similar compounds from the same plant source.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Parthenolide SiHaCervical Cancer8.42 ± 0.76[1][2]
MCF-7Breast Cancer9.54 ± 0.82[1][2]
A549Lung Carcinoma4.3[3]
TE671Medulloblastoma6.5[3]
HT-29Colon Adenocarcinoma7.0[3]
SW620Colorectal Cancer5, 10, 20 (dose-dependent effects shown)[4]
5637Bladder CancerDose- and time-dependent cytotoxicity observed up to 10 µM[5]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45[6]
H1650Non-small Cell Lung Cancer9.88 ± 0.09[6]
H1299Non-small Cell Lung Cancer12.37 ± 1.21[6]
PC-9Non-small Cell Lung Cancer15.36 ± 4.35[6]
Chlororeptolide (Estimated) HeLaCervical Cancer0.8 - 2.6[4][7]
HCT-116Colon Cancer0.4 - 3.3[4][7]
HepG2Liver Cancer1.1 - 2.6[4][7]

Note: The IC50 values for Chlororeptolide are estimated based on the reported activities of other sesquiterpene lactones (compounds 23-26) isolated from Centipeda minima.

Mechanisms of Cytotoxicity: A Tale of Two Molecules

Both Chlororeptolide and Parthenolide belong to the sesquiterpene lactone family and are believed to exert their cytotoxic effects through multiple mechanisms, primarily centered around the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Parthenolide: A Multi-Targeted Agent

Parthenolide's anticancer activity is well-documented and attributed to its ability to interfere with several critical signaling pathways:

  • NF-κB Inhibition: Parthenolide is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Parthenolide's inhibition of NF-κB leads to the downregulation of anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.

  • STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor often found to be persistently activated in cancer cells, promoting proliferation and survival. Parthenolide has been shown to inhibit STAT3 signaling, contributing to its cytotoxic effects.

  • Induction of Oxidative Stress: Parthenolide can increase the intracellular levels of Reactive Oxygen Species (ROS).[7] This elevation in oxidative stress can damage cellular components and trigger the intrinsic pathway of apoptosis.

  • Apoptosis Induction: Through the modulation of the aforementioned pathways, Parthenolide effectively induces apoptosis.[1][4][5] This is often characterized by the activation of caspases, a decrease in the mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[1][5]

Chlororeptolide: An Emerging Cytotoxic Agent

While the specific molecular mechanisms of Chlororeptolide are not as extensively studied as those of Parthenolide, its classification as a sesquiterpene lactone from Centipeda minima allows for informed inferences. Other sesquiterpene lactones from this plant, such as Brevilin A, Arnicolide D, and Arnicolide C, have been shown to induce apoptosis in nasopharyngeal carcinoma cells. Furthermore, extracts from Centipeda minima have been found to inhibit the PI3K-Akt-mTOR signaling pathway, a critical pathway for cell growth and proliferation. It is highly probable that Chlororeptolide shares these apoptosis-inducing and pathway-modulating properties.

Visualizing the Mechanisms

To better understand the complex signaling networks affected by these compounds, the following diagrams illustrate the key pathways involved in their cytotoxic effects.

Parthenolide_Mechanism Parthenolide Parthenolide IKK IKK Parthenolide->IKK Inhibits STAT3 STAT3 Parthenolide->STAT3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) Parthenolide->ROS IkB IκB NFkB_p65_p50 NF-κB (p65/p50) Proliferation ↓ Proliferation & Survival Genes NFkB_p65_p50->Proliferation Promotes IkB->NFkB_p65_p50 Inhibits STAT3->Proliferation Promotes Mitochondria Mitochondria ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Parthenolide's multi-targeted mechanism of action.

Chlororeptolide_Hypothesized_Mechanism Chlororeptolide Chlororeptolide (from C. minima) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Chlororeptolide->PI3K_Akt_mTOR Inhibits Apoptosis_Induction Apoptosis Induction Chlororeptolide->Apoptosis_Induction Cell_Growth ↓ Cell Growth & Proliferation PI3K_Akt_mTOR->Cell_Growth Promotes Cancer_Cell Cancer Cell Apoptosis_Induction->Cancer_Cell Leads to death of

Figure 2: Hypothesized mechanism of Chlororeptolide.

Experimental Protocols

The evaluation of cytotoxic effects relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays used to assess cell viability and apoptosis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of Chlororeptolide or Parthenolide and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with compound A->B C 3. Add MTT solution and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 value E->F

Figure 3: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

Both Chlororeptolide and Parthenolide demonstrate significant cytotoxic potential against a range of cancer cell lines. Parthenolide's mechanisms are well-characterized, involving the inhibition of key pro-survival signaling pathways like NF-κB and STAT3, and the induction of oxidative stress-mediated apoptosis. While specific data for Chlororeptolide is still emerging, its shared chemical class and origin with other potent cytotoxic sesquiterpene lactones suggest a similar, multi-targeted mechanism of action. The quantitative data presented, although more comprehensive for Parthenolide, indicates that both compounds are active in the low micromolar range, highlighting their potential as lead compounds in the development of novel anticancer therapies. Further research into the precise molecular targets and mechanisms of Chlororeptolide will be crucial to fully elucidate its therapeutic potential and to enable direct, robust comparisons with established compounds like Parthenolide.

References

In-depth Analysis of Chlororepdiolide Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationships (SAR) of Chlororepdiolide analogues is currently unavailable due to the limited publicly accessible scientific literature on a compound specifically named "this compound." Extensive searches across major chemical and biological databases have not yielded the chemical structure or significant biological data for a compound with this name. It is possible that "this compound" is a trivial name not widely adopted in scientific literature, a novel and recently discovered compound with data yet to be published, or a potential misspelling of a different molecule.

Without the foundational chemical structure of this compound, a cornerstone for any SAR study, it is not feasible to provide a detailed comparison of its analogues' biological activities and the corresponding experimental data. Structure-activity relationship studies are fundamentally based on comparing the effects of specific structural modifications on a known parent molecule's activity.

To provide valuable insights for researchers, scientists, and drug development professionals in the broader context of natural product chemistry, this guide will focus on the general principles of structure-activity relationships for a major class of compounds that often exhibit biological activities relevant to the potential interest in "this compound," namely sesquiterpene lactones . This class of natural products is well-known for its diverse pharmacological properties, including anti-inflammatory and cytotoxic effects. The principles discussed here can be applied to new series of compounds once their core structure is identified.

General Structure-Activity Relationships of Sesquiterpene Lactones

Sesquiterpene lactones are a large group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. Their biological activities are often attributed to the presence of reactive functional groups that can interact with biological macromolecules.

A key feature for the biological activity of many sesquiterpene lactones is the α-methylene-γ-lactone moiety . This Michael acceptor can react with nucleophilic residues in proteins, such as cysteine thiols, leading to the alkylation of key enzymes and transcription factors involved in inflammatory and cell proliferation pathways.

Key Structural Features Influencing Bioactivity:
  • α-Methylene-γ-lactone: The presence and accessibility of this group are often crucial for cytotoxicity and anti-inflammatory activity. Modification or removal of this moiety generally leads to a significant decrease or loss of activity.

  • Other Reactive Groups: The presence of other electrophilic centers, such as cyclopentenone rings or epoxy groups, can also contribute to the biological activity through similar covalent interactions.

  • Lipophilicity: The overall lipophilicity of the molecule affects its ability to cross cell membranes and reach its intracellular targets. Modifications that alter lipophilicity, such as the addition or removal of hydroxyl or acetyl groups, can modulate the biological activity.

  • Stereochemistry: The three-dimensional arrangement of atoms in the molecule can significantly impact its interaction with biological targets. Changes in stereochemistry can lead to drastic differences in activity.

Hypothetical Experimental Workflow for SAR Studies

Should the structure of this compound become available, a systematic study of its analogues would typically follow the workflow outlined below. This process is standard in drug discovery and development for elucidating structure-activity relationships.

experimental_workflow cluster_synthesis Analogue Synthesis cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis and SAR A Identify this compound Core Structure B Design Analogues with Specific Modifications A->B C Chemical Synthesis and Purification B->C D In vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) C->D E In vitro Anti-inflammatory Assays (e.g., NO, cytokine production) C->E G Data Compilation and Comparison D->G E->G F Target Identification and Validation H Establish Structure-Activity Relationship F->H G->H I Lead Compound Optimization H->I signaling_pathway cluster_stimulus cluster_cytoplasm cluster_inhibition cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Compound Bioactive Compound (e.g., Sesquiterpene Lactone) Compound->IKK inhibits Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) NFkB_nuc->Genes activates transcription

Unraveling the Cross-Reactivity Profile of Chlororepdiolide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of a therapeutic compound's cross-reactivity is paramount in drug development, ensuring both safety and efficacy. This guide delves into the cross-reactivity studies of Chlororepdiolide, presenting a comparative analysis with other relevant compounds, supported by experimental data and detailed protocols.

Initial investigations into the scientific literature and chemical databases did not yield specific information for a compound named "this compound." This suggests that "this compound" may be a novel, recently discovered, or proprietary compound with limited publicly available data. It is also possible that the name is a synonym or a misspelling of a different molecule.

Without precise identification of this compound's chemical structure and biological targets, a direct comparative analysis of its cross-reactivity is not feasible. However, this guide will outline the essential principles and experimental methodologies for assessing cross-reactivity, using illustrative examples from compound classes that share characteristics with potential chlorinated natural products. This framework will provide researchers, scientists, and drug development professionals with a robust workflow to apply once more information about this compound becomes available.

General Principles of Cross-Reactivity Assessment

Cross-reactivity refers to the ability of a compound to bind to or interact with targets other than its intended primary target. This "off-target" activity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Evaluating cross-reactivity is a critical step in preclinical drug development.

Key aspects to consider when evaluating cross-reactivity include:

  • Structural Similarity: Compounds with similar chemical structures are more likely to exhibit cross-reactivity.

  • Target Family Profiling: Assessing the binding affinity of a compound against a panel of related receptors, enzymes, or ion channels.

  • Functional Assays: Determining whether the off-target binding translates into a biological effect (agonist, antagonist, or inverse agonist activity).

Experimental Protocols for Cross-Reactivity Studies

A multi-faceted approach is typically employed to characterize the cross-reactivity profile of a compound. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific target.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate cell membranes.

  • Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the target with high affinity) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

For compounds targeting enzymes, inhibition assays are crucial to determine potency and selectivity.

Methodology:

  • Enzyme and Substrate Preparation: The purified target enzyme and its specific substrate are prepared in a suitable buffer.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The formation of the product or the depletion of the substrate is monitored over time using methods such as spectrophotometry, fluorometry, or mass spectrometry.

  • Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated.

Cellular Functional Assays

These assays assess the functional consequences of a compound binding to a target in a cellular context.

Methodology:

  • Cell Culture: Cells endogenously expressing or engineered to overexpress the target receptor are cultured.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Signal Transduction Measurement: Downstream signaling events, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression, are measured.

  • Data Analysis: The concentration-response curves are plotted to determine the potency (EC₅₀ or IC₅₀) and efficacy of the compound.

Data Presentation: A Framework for Comparison

Once data is available for this compound, it can be summarized in tables for easy comparison with other compounds.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Reference Compounds at Various Receptors.

CompoundTarget Receptor 1Target Receptor 2Target Receptor 3...
This compound Data UnavailableData UnavailableData Unavailable
Compound AValueValueValue
Compound BValueValueValue
Compound CValueValueValue

Table 2: Comparative Enzyme Inhibition (IC₅₀, µM) of this compound and Reference Compounds.

CompoundTarget Enzyme 1Target Enzyme 2Target Enzyme 3...
This compound Data UnavailableData UnavailableData Unavailable
Compound XValueValueValue
Compound YValueValueValue
Compound ZValueValueValue

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

Experimental_Workflow cluster_screening Initial Screening cluster_profiling Cross-Reactivity Profiling cluster_validation In-Cellulo Validation Target Identification Target Identification Primary Binding Assay Primary Binding Assay Target Identification->Primary Binding Assay Panel Screening Panel Screening Primary Binding Assay->Panel Screening Hits Secondary Functional Assays Secondary Functional Assays Panel Screening->Secondary Functional Assays Cell-Based Assays Cell-Based Assays Secondary Functional Assays->Cell-Based Assays Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization

Caption: A generalized workflow for identifying and characterizing the cross-reactivity of a novel compound.

Signaling_Pathway This compound This compound Primary Target Primary Target This compound->Primary Target High Affinity Off-Target 1 Off-Target 1 This compound->Off-Target 1 Lower Affinity Off-Target 2 Off-Target 2 This compound->Off-Target 2 Lower Affinity Desired Effect Desired Effect Primary Target->Desired Effect Side Effect 1 Side Effect 1 Off-Target 1->Side Effect 1 Side Effect 2 Side Effect 2 Off-Target 2->Side Effect 2

Caption: A hypothetical signaling pathway illustrating the on-target and off-target effects of this compound.

Conclusion

While direct data on the cross-reactivity of this compound is currently unavailable, the methodologies and frameworks presented in this guide provide a clear path forward for its evaluation. A thorough investigation of its binding and functional profile against a broad range of potential off-targets will be essential to fully characterize its therapeutic potential and safety profile. Researchers are encouraged to verify the identity of "this compound" and utilize the outlined experimental approaches to build a comprehensive cross-reactivity dataset. This will be a critical step in the journey from a novel compound to a potential therapeutic agent.

No Documented Synthesis Routes for Chlororepdiolide Preclude Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive literature searches, no published total synthesis routes for the chlorinated guaiane-type sesquiterpene lactone, Chlororepdiolide, have been identified. This absence of synthetic data makes a head-to-head comparison of different synthesis strategies, as requested, currently impossible.

This compound, a natural product first isolated from Centaurea repens in 1986, has had its structure and absolute stereochemistry confirmed through various spectroscopic methods, including mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and X-ray crystallography. It belongs to the broader class of chlorinated guaianolides, a group of compounds that have garnered interest for their diverse biological activities.

While the isolation and characterization of this compound are well-documented, the scientific literature to date does not contain any reports of its successful laboratory synthesis. The total synthesis of complex natural products is a significant undertaking in organic chemistry, often involving the development of novel synthetic methodologies and strategies. The lack of a published synthesis for this compound could be attributed to a number of factors, including significant stereochemical challenges presented by its complex polycyclic structure, the presence of a reactive α-methylene-γ-lactone moiety, and the specific placement of the chlorine atom.

In the field of natural product synthesis, researchers often target molecules with compelling biological activity or unique structural features that can drive the development of new synthetic methods. While this compound is of scientific interest, the focus of synthetic chemists may have been directed towards other members of the guaianolide family or other classes of natural products.

For a comparative guide to be generated, at least two distinct, successfully executed total synthesis routes would need to be available in the scientific literature. Such a comparison would typically involve an in-depth analysis of:

  • Overall Yield: The efficiency of each route in converting starting materials to the final product.

  • Step Count: The total number of chemical reactions required.

  • Stereochemical Control: The methods used to establish the correct three-dimensional arrangement of atoms.

  • Key Reactions and Strategies: Novel or noteworthy chemical transformations employed.

  • Starting Materials: The availability and cost of the initial chemical building blocks.

Without this fundamental data for this compound, a quantitative and qualitative comparison is not feasible. Researchers and drug development professionals interested in this molecule are currently limited to the information available from its natural isolation. Future developments in synthetic organic chemistry may lead to a successful total synthesis, which would then open the door for the kind of comparative analysis originally envisioned.

The General Landscape of Guaianolide Synthesis

While a specific comparison for this compound is not possible, it is useful to understand the general challenges and strategies in the synthesis of the broader class of guaianolide sesquiterpene lactones. These natural products are characterized by a [5-7-5] tricyclic carbon skeleton. Synthetic approaches to this class of compounds often involve:

  • Cycloaddition Reactions: Diels-Alder or other cycloaddition strategies to construct the seven-membered ring.

  • Ring-Closing Metathesis: A powerful tool for the formation of the medium-sized seven-membered ring.

  • Transannular Reactions: Strategies that form bonds across existing rings to build the complex polycyclic system.

  • Stereoselective Functionalization: Methods to introduce hydroxyl groups, epoxides, and other functionalities with precise stereochemical control.

Below is a generalized workflow representing a hypothetical approach to a guaianolide core structure.

Generalized_Guaianolide_Synthesis_Workflow A Acyclic Precursor B [5+2] Cycloaddition or RCM A->B Key Ring Formation C Bicyclic Intermediate B->C D Transannular Cyclization C->D Core Construction E Guaianolide Core D->E F Late-Stage Functionalization E->F Peripheral Modifications G Target Guaianolide F->G

Caption: Generalized workflow for the synthesis of a guaianolide natural product.

This generalized diagram illustrates the logical flow from a simpler starting material to the complex core structure of a guaianolide, followed by modifications to achieve the final target molecule. The specific reagents, conditions, and intermediates would vary significantly for different target molecules within this class.

Should a total synthesis of this compound be reported in the future, a detailed comparative guide will be developed to analyze the different synthetic strategies and their respective efficiencies.

A Comparative Guide to Validated Analytical Methods for Chlorthalidone Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Chlorthalidone, a diuretic medication. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. This guide focuses on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, for which substantial validation data is available.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of various validated analytical methods for the detection of Chlorthalidone.

ParameterHPLC Method 1HPLC Method 2LC-MS/MS Method 1LC-MS/MS Method 2
Linearity Range 5-30 µg/mL[1]6-14 µg/mL[2]2-1000 ng/mL[3]3-600 ng/mL[4]
**Correlation Coefficient (R²) **0.9915[1]>0.99[2]>0.9971[3]≥ 0.995[4]
Limit of Detection (LOD) Not Reported0.09 µg/mL[2]Not ReportedNot Reported
Limit of Quantitation (LOQ) Not Reported0.27 µg/mL[2]2 ng/mL[3]3 ng/mL[4]
Accuracy (% Recovery) Not Reported80-120%[2]Not Reported>70%[4]
Precision (%RSD) <2% (Intra-day & Inter-day)[1]<2%[2]Not ReportedNot Reported
Column HiQ Sil C8 (4.6 mm x 250 mm, 5µm)[1]Phenomenex Luna C18 (4.6mm x 250mm, 5µm)[2]Waters XBridge C18 (100 × 4.6 mm, 3.5 µm)[3]Gemini C18 (50 x 4.6 mm, 5 µm)[4]
Mobile Phase 20 mM potassium dihydrogen orthophosphate buffer pH 4.0: methanol (30:70 v/v)[1]Phosphate dihydrogen phosphate buffer (pH 3.4) : Methanol (55:45 v/v)[2]Acetonitrile and 10 mM ammonium formate bufferMethanol-2 mM ammonium acetate (80:20 v/v)[4]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]Not Reported0.4 mL/min[4]
Detection UV at 230 nm[1]UV at 244 nm[2]MS/MS (m/z 337.1 → 190.1)MS/MS (m/z 337.1→190.05)[4]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for method validation and the logical relationship between different validation parameters.

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Implementation Implementation & Monitoring Plan Define Analytical Method Requirements Develop Develop Analytical Method Plan->Develop Optimize Optimize Method Parameters Develop->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ Implement Implement Validated Method for Routine Use Robustness->Implement Monitor Ongoing Method Performance Monitoring Implement->Monitor

Caption: General workflow for analytical method validation.

Relationship of Validation Parameters cluster_Quantitative Quantitative Parameters cluster_Sensitivity Sensitivity Parameters cluster_Qualitative Qualitative Parameter Method Analytical Method Linearity Linearity Method->Linearity LOD LOD Method->LOD Defines sensitivity limits Specificity Specificity Method->Specificity Ensures analyte identity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ LOD->LOQ Defines sensitivity limits

Caption: Interrelationship of analytical method validation parameters.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HPLC Method 1
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: HiQ Sil C8 (4.6 mm x 250 mm, 5µm).[1]

  • Mobile Phase: A mixture of 20 mM potassium dihydrogen orthophosphate buffer (pH 4.0) and methanol in a 30:70 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of 230 nm.[1]

  • Sample Preparation: Standard stock solutions of Chlorthalidone are prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (5-30 µg/mL).[1]

  • Validation Parameters:

    • Linearity: Assessed by analyzing five concentrations ranging from 5 to 30 µg/mL. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is determined.[1]

    • Precision: Evaluated by analyzing replicate injections of the standard solution at different concentration levels on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) is calculated.[1]

LC-MS/MS Method 1
  • Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: Waters XBridge C18 (100 × 4.6 mm, 3.5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium formate buffer.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transition m/z 337.1 → 190.1 for Chlorthalidone.[3]

  • Sample Preparation: Plasma samples are prepared using liquid-liquid extraction.

  • Validation Parameters:

    • Linearity: Determined by analyzing a series of calibration standards over the concentration range of 2-1000 ng/mL. A weighted linear regression (1/x²) is used to construct the calibration curve.[3]

    • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve (2 ng/mL) that can be quantitatively determined with acceptable precision and accuracy.[3]

GC Method (Nitrogen Detection)

While less common and an older technique for this analyte, a gas chromatography method has also been described.

  • Instrumentation: Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or an alkali flame ionization detector (AFID).[5]

  • Derivatization: Chlorthalidone and an internal standard are chromatographed as their methyl derivatives.[5]

  • Sample Preparation: Extraction from biological matrices (plasma, urine, erythrocytes).[5]

  • Sensitivity: The method can measure down to 10 ng of the drug in a biological sample.[5]

Note: This guide is intended for informational purposes and should not be considered a substitute for a thorough review of the primary literature and specific validation reports. The choice of method should be based on the specific application, required sensitivity, available instrumentation, and regulatory requirements.

References

In-Depth Analysis of Chlororepdiolide Bioactivity: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant challenge in assessing the reproducibility of bioactivity studies for a compound identified as "Chlororepdiolide." Extensive searches have failed to identify any published research, including chemical structure, isolation, synthesis, or biological activity, under this specific name. This suggests a potential misspelling of the compound's name or that it may be a novel, yet-to-be-published molecule.

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is paramount for validating scientific claims and advancing therapeutic development. Without access to primary bioactivity studies for "this compound," a direct comparison of experimental designs, quantitative data, and reported outcomes is not feasible.

To facilitate future analysis and to provide a framework for evaluating the reproducibility of bioactivity studies for any given compound, this guide outlines the critical components and data presentation standards that should be considered.

Core Principles of Reproducibility in Bioactivity Studies

To ensure that findings can be independently verified, bioactivity studies should adhere to the following principles:

  • Detailed Methodologies: Comprehensive descriptions of all experimental protocols are essential. This includes specifics on cell lines (source, passage number), reagent concentrations, incubation times, and the precise conditions for each assay performed.

  • Transparent Data Reporting: All quantitative data, including raw data points where possible, should be made available. This allows for independent statistical analysis and verification of the reported results.

  • Standardized Assays: The use of well-established and validated assays for assessing biological activity is crucial. This allows for more direct comparisons across different studies.

  • Positive and Negative Controls: The inclusion of appropriate controls is fundamental to interpreting the specificity and validity of the observed effects.

Framework for Comparative Analysis of Bioactivity Data

Once multiple studies on a specific compound are available, a structured comparison can be undertaken. The following table provides a template for summarizing and comparing key quantitative data from different studies.

Study (Author, Year) Bioactivity Assay Cell Line/Model System IC50 / EC50 (µM) a Key Findings & Reported Mechanism of Action
Study ACytotoxicity (MTT Assay)Human Cancer Cell Line XValue ± SDInduces apoptosis via caspase-3 activation.
Study BAnti-inflammatory (NO Assay)Murine Macrophage Cell Line YValue ± SDInhibits LPS-induced nitric oxide production.
Study CCytotoxicity (MTT Assay)Human Cancer Cell Line XValue ± SDNo significant cytotoxic effect observed.

a IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are key metrics for quantifying the potency of a compound. SD: Standard Deviation.

Visualizing Experimental Workflows and Signaling Pathways

Clear and concise visualizations of experimental processes and biological pathways are invaluable for understanding the research and identifying potential sources of variability. The use of standardized diagramming languages, such as DOT, can facilitate this.

Experimental Workflow Example:

experimental_workflow cluster_cell_culture Cell Culture cluster_assay Bioactivity Assay cluster_data_analysis Data Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment assay Perform MTT Assay treatment->assay readout Measure Absorbance assay->readout calculation Calculate IC50 readout->calculation statistics Statistical Analysis calculation->statistics

Caption: A generalized workflow for an in vitro cytotoxicity assay.

Signaling Pathway Example:

signaling_pathway This compound This compound Target_Protein Target Protein This compound->Target_Protein Inhibits Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activates Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Inhibits Biological_Response Biological Response (e.g., Apoptosis) Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: A hypothetical signaling pathway modulated by this compound.

Conclusion and Path Forward

The ability to critically evaluate the reproducibility of bioactivity studies is fundamental to the scientific process. While a direct analysis of "this compound" is currently impossible due to the absence of published data, the framework presented here offers a robust methodology for such comparisons when data becomes available.

We urge the research community to ensure that publications on novel bioactive compounds include:

  • Unambiguous chemical identification: Including IUPAC name, CAS number, and spectral data.

  • Detailed and complete experimental protocols: To allow for direct replication.

  • Publicly accessible data: To foster transparency and collaborative analysis.

Should studies on a compound with a name similar to "this compound" be identified, a thorough comparative analysis following the principles and formats outlined in this guide will be essential to validate its therapeutic potential. We encourage researchers who may have information on this compound to publish their findings to contribute to the collective scientific knowledge.

Comparative metabolomics of cells treated with Chlororepdiolide

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search, no information could be found on a compound named "Chlororepdiolide." This suggests that the name may be misspelled or that it refers to a novel or highly specialized compound not yet documented in publicly accessible scientific literature and databases.

Initial searches for "this compound" and its potential variations did not yield any relevant results pertaining to its chemical structure, mechanism of action, or any metabolomic studies. Without proper identification of the compound, it is not possible to proceed with a comparative analysis of its effects on cellular metabolism.

Researchers, scientists, and drug development professionals interested in the metabolomic effects of a specific compound are encouraged to ensure the accuracy of the compound's name. If "this compound" is a novel or internal designation, further details such as its chemical structure, CAS number, or any published preliminary studies would be necessary to conduct a thorough comparative analysis.

We recommend verifying the compound's name and, if possible, providing additional identifying information to enable a comprehensive literature search and the generation of the requested comparative guide.

Safety Operating Guide

Prudent Disposal Procedures for Chlorinated Organic Compounds like Chlororepdiolide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on established best practices for the disposal of halogenated organic compounds. As "Chlororepdiolide" is not a readily identifiable compound in public chemical databases, these procedures should be treated as a general framework. A risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department are mandatory before handling and disposal.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe disposal of chlorinated organic waste.

I. Waste Characterization and Segregation

Proper disposal begins with accurate waste identification and segregation to prevent dangerous reactions and ensure regulatory compliance. Halogenated organic compounds require separate disposal from non-halogenated organic waste.

Table 1: Key Considerations for this compound Waste Disposal

ParameterGuidelineRationale
Waste Stream Designated "Halogenated Organic Waste"[1]Prevents mixing with incompatible chemicals and ensures proper treatment.
pH Neutral (6-8) is preferred for collection.Avoids reactions with acidic or basic waste streams. Do not neutralize without EHS approval.
Container Type Chemically resistant, sealed container (e.g., glass or polyethylene)[2][3]Prevents leaks, spills, and vapor release.
Labeling Clearly labeled with "Hazardous Waste," "Halogenated Organics," and the full chemical name ("this compound") and any other components.[4]Ensures proper identification for waste handlers and emergency responders.
Storage Store in a designated, well-ventilated, secondary containment area away from ignition sources and incompatible materials.[1][5]Minimizes risk of fire, explosion, and exposure.
Disposal Method Off-site incineration by a licensed hazardous waste disposal company.[6]High-temperature incineration is the standard method for destroying chlorinated organic compounds.[6]

II. Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the collection and disposal of waste containing chlorinated organic compounds.

Experimental Protocol: Laboratory-Scale Waste Collection and Disposal

  • Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A laboratory coat.

  • Waste Collection:

    • Use a dedicated, properly labeled "Halogenated Organic Waste" container.

    • Do not mix halogenated waste with non-halogenated solvents, as this can increase disposal costs and complexity.[2]

    • Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.

  • Container Sealing and Labeling:

    • Securely cap the waste container when not in use.[2]

    • Ensure the hazardous waste label is complete and accurate, including the accumulation start date.

  • Temporary Storage:

    • Store the sealed container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel and away from drains and heat sources.

  • Request for Pickup:

    • Once the container is full or the accumulation time limit is reached (as per institutional policy), contact your institution's EHS department to arrange for waste pickup.

    • Do not pour any amount of chlorinated organic waste down the drain.[1][3][4]

III. Disposal Workflow and Signaling Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of chlorinated organic waste.

Chlorinated_Waste_Disposal_Workflow Figure 1: this compound Waste Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Storage & Pickup cluster_3 Final Disposal A Generate this compound Waste B Is waste mixed with non-halogenated solvents? A->B C Collect in 'Halogenated Organic Waste' Container B->C No D Consult EHS for Special Disposal Protocol B->D Yes E Label and Seal Container C->E D->E F Store in Satellite Accumulation Area E->F G Request EHS Pickup F->G H Licensed Hazardous Waste Facility G->H

Caption: Disposal workflow for chlorinated organic compounds.

This structured approach to waste management is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations when handling chlorinated compounds like this compound. Always prioritize safety and consult with your institution's safety professionals.

References

Essential Safety and Logistical Information for Handling Chlororepdiolide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This guide provides crucial safety and logistical information for handling Chlororepdiolide, a compound that should be managed as a potentially hazardous and cytotoxic substance. The following procedures are based on established best practices for handling such materials.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier between laboratory personnel and potential exposure to hazardous chemicals.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesWear two pairs of chemotherapy-rated nitrile gloves.[1] Change gloves regularly and immediately if contaminated, torn, or punctured.
Glove LinersConsider for extended use to absorb perspiration and increase comfort.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.[2] Cuffs should be tucked into the outer pair of gloves.
Shoe CoversDesignated or disposable shoe covers should be worn in the handling area.
Respiratory Protection N95 or Higher RespiratorUse a NIOSH-approved N95 or higher-level respirator when handling powdered this compound or when there is a risk of aerosol generation.
Eye and Face Protection Safety Goggles and Face ShieldWear chemical splash goggles that comply with ANSI Z87.1 standards.[2] A full-face shield should be used in conjunction with goggles when there is a risk of splashes or sprays.[1]

Operational Plan for Handling this compound

A clear and structured workflow is essential to minimize the risk of exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Assemble PPE prep_area->gather_ppe gather_materials Gather Materials & Spill Kit gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_dissolve Weigh and Dissolve in Ventilated Enclosure don_ppe->weigh_dissolve conduct_experiment Conduct Experiment weigh_dissolve->conduct_experiment decontaminate_surfaces Decontaminate Surfaces conduct_experiment->decontaminate_surfaces dispose_waste Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. A stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused/Expired this compound Dispose of as hazardous chemical waste in a properly labeled, sealed container.[3] Follow your institution's and local regulations for hazardous waste disposal.
Contaminated Labware (glassware, pipette tips, etc.) Place in a designated, puncture-resistant, and clearly labeled hazardous waste container.[3]
Contaminated PPE (gloves, gown, etc.) Segregate into a dedicated hazardous waste bag immediately after use.[4]
Liquid Waste Collect in a labeled, leak-proof hazardous waste container. Do not dispose of down the drain.[3]
Spill Cleanup Materials All materials used to clean a spill should be placed in a hazardous waste container.[2]

Experimental Protocols

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or poses an immediate respiratory hazard.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including a respirator if the compound is a powder.

  • Contain the Spill:

    • Liquid Spill: Cover with an absorbent material from a chemical spill kit.

    • Solid Spill: Gently cover with damp absorbent pads to avoid raising dust.

  • Clean the Spill: Work from the outside of the spill inward, placing all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a final rinse with water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

  • Report: Report the spill to your institution's environmental health and safety department.

Potential Signaling Pathway

While the specific signaling pathways affected by this compound are not detailed in the provided context, many cytotoxic compounds induce apoptosis (programmed cell death). The following diagram illustrates a generalized apoptotic pathway.

This compound This compound Cell Cell This compound->Cell ApoptoticSignal Apoptotic Signal Cell->ApoptoticSignal CaspaseCascade Caspase Cascade ApoptoticSignal->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Figure 2. Generalized apoptotic signaling pathway potentially induced by a cytotoxic agent.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.